Z-D-Ala-NH2
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZSWNVVFTJRN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of Z-D-Ala-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Ala-NH2, also known as N-benzyloxycarbonyl-D-alanine amide, is a synthetic amino acid derivative.[1] It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of D-alanine, with the C-terminus as an amide. This compound is a crucial building block in peptide synthesis, offering stability and protected reactivity for the construction of more complex peptide structures.[1][2] Its application is prominent in the development of bioactive peptides and pharmaceuticals, where it can serve as a component in enzyme inhibitors and modulators.[2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, along with standard experimental protocols for their determination.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, characterization, and application in synthetic and medicinal chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2] |
| Molecular Weight | 222.25 g/mol | [2] |
| Appearance | White to off-white powder/solid | [1][2] |
| Melting Point | 129-135 °C | [2] |
| Optical Rotation [α]D²⁰ | -12 ± 2º (c=1 in acetone) | [2] |
| Solubility | Soluble in polar solvents such as water and methanol. | [1] |
| Purity | ≥ 98% (by HPLC) | [2] |
Experimental Protocols
The determination of the physicochemical properties of this compound involves a series of standard analytical techniques. Below are the detailed methodologies for the key experiments.
Determination of Melting Point
The melting point of this compound is determined using a digital melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point range. This range provides an indication of the purity of the compound, with a sharp melting point range being indicative of high purity.
Measurement of Optical Rotation
Optical rotation is a crucial parameter for chiral molecules like this compound and is measured using a polarimeter.[3]
-
Sample Preparation: A solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a specific volume of a suitable solvent (e.g., acetone, as indicated for the reference value). The concentration is typically expressed in g/100mL.
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). Monochromatic light (usually the sodium D-line at 589 nm) is passed through the sample.
-
Data Analysis: The instrument measures the angle of rotation (α) of the plane-polarized light. The specific rotation [α] is then calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[4]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of this compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, which is compatible with the mobile phase.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of two solvents, typically water with an acid modifier (like trifluoroacetic acid) and an organic solvent (like acetonitrile), is employed.
-
Detection: A UV detector is used, typically at a wavelength where the benzyloxycarbonyl group shows strong absorbance (around 254 nm).
-
-
Analysis: The sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent physicochemical characterization of a compound like this compound.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This compound is a foundational building block in peptide chemistry with well-defined physicochemical properties. The data and protocols presented in this guide are essential for its effective use in research and development. Adherence to these standard characterization methods ensures the quality and reliability of this reagent in the synthesis of novel peptide-based therapeutics and other advanced applications.
References
Z-D-Ala-NH2: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Ala-NH2, also known as N-α-Carbobenzoxy-D-alaninamide, is a pivotal synthetic amino acid derivative. Its structure features a D-alanine core, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is an amide. This configuration makes it a valuable building block in solid-phase peptide synthesis (SPPS) and a key component in the development of novel peptide-based therapeutics, including enzyme inhibitors and modulators of cellular signaling pathways. This guide provides an in-depth overview of its chemical properties, relevant experimental protocols, and its role in biochemical research.
Core Molecular Data
A summary of the key quantitative and qualitative data for this compound is presented below, offering a quick reference for laboratory use.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol [1][2] |
| CAS Number | 151378-81-3[1][2] |
| Appearance | White to off-white powder[1][3] |
| Melting Point | 129-135 °C[3] |
| Solubility | Soluble in polar solvents such as water and methanol.[1] |
| Optical Rotation | [α]D²⁰ = -12 ± 2º (c=1 in acetone)[3] |
| Purity | Typically ≥97% (HPLC)[1][3] |
| Synonyms | Z-D-Alanine amide, Cbz-D-Alaninamide, N-Alpha-Carbobenzoxy-D-Alanine Amide[1] |
Chemical Structure
The chemical structure of this compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of D-alanine amide. This Z-group provides stability during chemical reactions, allowing for selective modifications in peptide synthesis.
Caption: Chemical structure of this compound.
Experimental Protocols
This compound is predominantly utilized as a building block in peptide synthesis. Below is a generalized protocol for its incorporation into a peptide chain via solid-phase peptide synthesis (SPPS).
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the key steps for coupling an amino acid like this compound to a resin-bound peptide.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink amide resin for a C-terminal amide) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the N-protected amino acid (e.g., Fmoc-L-Leu-OH) (1.5-3 equivalents relative to the resin loading capacity), a coupling agent such as HBTU (1.5-3 eq.), and an activator base like HOBt (1.5-3 eq.) in DMF.
-
Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) (2-4 eq.), to the activation mixture and let it stand for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. To ensure complete coupling, a ninhydrin test can be performed.
4. Washing:
-
After the coupling reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.
5. Peptide Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence. This compound would be introduced in the final coupling step if it is the N-terminal residue.
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
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This is typically achieved by treating the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water).
-
The crude peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized.
7. Purification:
-
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Role in Signaling Pathways and Biological Activity
While specific signaling pathways directly modulated by this compound are not extensively documented, N-protected amino acids and their derivatives are known to be involved in various biological processes. Functional amino acids and their metabolites play regulatory roles in key metabolic pathways, including mTORC1, AMPK, and MAPK, which are crucial for protein synthesis, nutrient sensing, and cellular stress responses.
Furthermore, some N-acyl amino acids have demonstrated cytoprotective activities. For instance, certain lipidic amino acids have been shown to act via the Nrf2-mediated pathway, reducing intracellular reactive oxygen species (ROS) and upregulating superoxide dismutase (SOD) activity. The incorporation of this compound into peptide structures could influence their stability, conformation, and ultimately their biological activity, making it a compound of interest for designing peptides that target these pathways.
Caption: Potential involvement of this compound containing peptides in cell signaling.
Conclusion
This compound is a well-characterized and versatile building block for peptide synthesis. Its defined chemical and physical properties, combined with its utility in constructing complex peptide structures, make it an invaluable tool for researchers in chemistry, biology, and pharmacology. The provided protocols and data serve as a foundational guide for the effective application of this compound in the laboratory setting for the development of novel therapeutic agents and research probes.
References
Synthesis of Z-D-Alaninamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic protocols for Z-D-Ala-NH2 (N-benzyloxycarbonyl-D-alaninamide), a key building block in peptide synthesis and pharmaceutical research. Due to the limited availability of a single, comprehensive published protocol, this document outlines two primary, well-established methods for its synthesis starting from N-benzyloxycarbonyl-D-alanine (Z-D-Ala-OH): the Carbodiimide Coupling Method and the Mixed Anhydride Method. A third potential route, the Ammonolysis of a Z-D-Ala-ester, is also discussed.
Core Concepts in this compound Synthesis
The synthesis of this compound involves the formation of an amide bond between the carboxyl group of Z-D-Ala-OH and ammonia. The primary challenge is the activation of the carboxylic acid to facilitate the nucleophilic attack by ammonia, while preventing side reactions and racemization. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the amine of the D-alanine starting material.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and characterization of this compound. It is important to note that yields are highly dependent on the specific reaction conditions and purification methods employed.
| Parameter | Carbodiimide Method (Typical) | Mixed Anhydride Method (Typical) | Characterization Data |
| Starting Material | Z-D-Ala-OH | Z-D-Ala-OH | Formula: C₁₁H₁₄N₂O₃ |
| Reagents | DCC, HOBt, Ammonia | Isobutyl chloroformate, NMM, Ammonia | Molecular Weight: 222.24 g/mol [1] |
| Typical Yield | 70-90% | 75-95% | Appearance: White to off-white solid[1] |
| Purity (Post-Purification) | >97% | >97% | Melting Point: 138-142 °C |
| Specific Rotation ([α]D) | Varies with solvent and concentration | Varies with solvent and concentration | Not consistently reported |
| ¹H NMR (DMSO-d₆, 400 MHz) | See Spectral Data section | See Spectral Data section | See Spectral Data section |
| IR (KBr, cm⁻¹) | See Spectral Data section | See Spectral Data section | See Spectral Data section |
Experimental Protocols
Method 1: Carbodiimide Coupling (DCC/HOBt)
This method utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid of Z-D-Ala-OH, with the addition of 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. The activated intermediate then reacts with ammonia.
Materials:
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N-benzyloxycarbonyl-D-alanine (Z-D-Ala-OH)
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Dicyclohexylcarbodiimide (DCC)
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1-Hydroxybenzotriazole (HOBt)
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Ammonia (solution in a suitable solvent, e.g., 0.5 M in 1,4-dioxane or methanolic ammonia)
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Tetrahydrofuran (THF), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Dichloromethane (DCM)
Procedure:
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Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-D-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of DCC (1.1 equivalents) in anhydrous THF dropwise to the cooled solution over 15-20 minutes, maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
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Amidation: Cool the reaction mixture back to 0 °C.
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Slowly add a solution of ammonia (e.g., 0.5 M in dioxane, 2-3 equivalents) to the reaction mixture.
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Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
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Work-up and Purification:
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Filter the reaction mixture to remove the precipitated DCU.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude this compound by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel (e.g., using a mobile phase of dichloromethane/methanol).
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Method 2: Mixed Anhydride Method
This protocol involves the formation of a mixed anhydride from Z-D-Ala-OH and an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). This activated intermediate readily reacts with ammonia.
Materials:
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N-benzyloxycarbonyl-D-alanine (Z-D-Ala-OH)
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Isobutyl chloroformate
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N-methylmorpholine (NMM)
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Ammonia (aqueous or in a suitable organic solvent)
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Tetrahydrofuran (THF), anhydrous
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Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Mixed Anhydride Formation: Dissolve Z-D-Ala-OH (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
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Cool the solution to -15 °C in a dry ice/acetone bath.
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Add N-methylmorpholine (NMM) (1 equivalent) and stir for 5-10 minutes.
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Add isobutyl chloroformate (1 equivalent) dropwise, ensuring the temperature remains at -15 °C.
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Stir the reaction mixture at -15 °C for 15-20 minutes to form the mixed anhydride.
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Amidation: Slowly add a pre-cooled solution of ammonia (2-3 equivalents) to the reaction mixture, maintaining the temperature at -15 °C.
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Stir the reaction at -15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in Method 1.
-
Method 3: Ammonolysis of a Z-D-Ala-Ester (Conceptual)
A third potential route is the ammonolysis of a corresponding ester of Z-D-Ala, such as the methyl or ethyl ester. This two-step process involves first esterifying Z-D-Ala-OH and then treating the resulting ester with ammonia.
Step 1: Esterification of Z-D-Ala-OH (General Procedure)
Z-D-Ala-OH can be converted to its methyl ester, for example, by reacting it with methanol in the presence of a catalyst such as thionyl chloride or by using trimethylsilyldiazomethane.
Step 2: Ammonolysis
The purified Z-D-Ala-OMe would then be dissolved in a solvent like methanol and saturated with ammonia gas at a low temperature (e.g., 0 °C). The reaction mixture would be sealed and stirred at room temperature for several days. The progress would be monitored by TLC. Work-up would involve evaporation of the solvent and purification as described in the previous methods. This method can be effective but may require longer reaction times.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the DCC/HOBt coupling method.
Conclusion
The synthesis of this compound can be reliably achieved through either the carbodiimide or mixed anhydride methods. The choice of method may depend on the availability of reagents, desired scale, and familiarity with the techniques. Both methods, when performed with care, can provide the target compound in good yield and high purity, suitable for its use in further synthetic applications. Proper purification and characterization are essential to ensure the quality of the final product for research and development purposes.
References
Z-D-Ala-NH2 in Peptide Synthesis: A Technical Guide to its Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-D-Ala-NH2, or N-benzyloxycarbonyl-D-alanine amide, is a pivotal synthetic building block in modern peptide chemistry. Its unique structural features—a protected N-terminus, a D-chiral center, and a C-terminal amide—confer specific functionalities that are leveraged in the synthesis of peptides with tailored properties. This technical guide provides an in-depth exploration of the mechanism of action of this compound in peptide synthesis, detailing its role as both a chain elongator and terminator. Furthermore, this document outlines relevant experimental protocols, presents available quantitative data, and illustrates the underlying chemical principles and potential biological implications through structured diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in peptide synthesis and drug development.
Introduction to this compound
This compound is a derivative of the amino acid D-alanine. It is characterized by two key modifications:
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N-terminal Protection: The amino group is protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions at the N-terminus, allowing for controlled, stepwise elongation of the peptide chain.[1] The Z group is stable under various coupling conditions but can be removed under specific conditions, typically through hydrogenolysis.
-
C-terminal Amidation: The carboxyl group is present as a primary amide (-CONH2). This modification is significant for several reasons. Structurally, it removes the negative charge of the carboxylate, which can influence the peptide's overall conformation and ability to cross biological membranes.[2] Functionally, many biologically active peptides are C-terminally amidated, and this modification often enhances their stability against enzymatic degradation and can be critical for receptor binding and biological activity.[3]
-
D-Configuration: The use of D-alanine, as opposed to the naturally occurring L-alanine, introduces a non-proteinogenic amino acid into the peptide chain. This can dramatically increase the peptide's resistance to proteolysis, thereby extending its in vivo half-life, a desirable characteristic for therapeutic peptides. The D-configuration can also induce specific secondary structures and alter the peptide's binding affinity to its target.
Mechanism of Action in Peptide Synthesis
The primary role of this compound in peptide synthesis is as a building block for the growing peptide chain. Its mechanism of action can be understood in the context of standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Role as a Chain Elongating Unit
When used as a building block in the middle of a sequence, the N-terminal Z group of this compound is first removed (deprotected) to expose the free amine. This amine then acts as a nucleophile, attacking the activated carboxyl group of the next incoming amino acid to be added to the chain. The C-terminal amide of the D-alanine residue remains inert under standard peptide coupling conditions.
The general workflow for incorporating this compound as an internal residue is as follows:
Role as a C-Terminal Capping Agent
More commonly, a derivative like Z-D-Ala-OH would be used for internal incorporation. This compound is particularly well-suited for introduction as the C-terminal residue of a peptide synthesized in solution phase or for capping a peptide chain. In this scenario, the synthesis starts with this compound, and the peptide is elongated from its N-terminus after deprotection of the Z-group. The C-terminal amide is already in place and does not participate in the reaction.
When used in solid-phase peptide synthesis (SPPS), a resin that directly yields a C-terminal amide upon cleavage, such as a Rink Amide resin, is typically employed. The synthesis would proceed by first coupling Fmoc-D-Ala-OH to the resin, followed by chain elongation, and finally cleavage to yield the D-Ala-NH2 terminated peptide. However, this compound can be used in solution-phase fragment condensation, where a peptide fragment with an activated C-terminus is coupled to the deprotected N-terminus of this compound.
The chemical logic for using a pre-amidated amino acid like this compound in a coupling reaction is illustrated below. In this case, another amino acid (AA2), which is N-terminally protected and C-terminally activated, is being coupled to the deprotected D-Ala-NH2.
References
The Solubility Profile of Z-D-Ala-NH2: A Technical Guide for Researchers
For immediate release:
This technical guide is intended for researchers, scientists, and professionals in drug development who utilize Z-D-Ala-NH2 (N-benzyloxycarbonyl-D-alaninamide) in their work. The document outlines the current understanding of its solubility in organic solvents, provides detailed experimental protocols for its determination, and presents logical workflows for solubility studies.
Executive Summary
This compound is a protected amino acid amide crucial for peptide synthesis and drug design. Its solubility is a critical parameter for reaction efficiency, purification, and formulation. This guide addresses the solubility of this compound in various organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in a range of organic solvents remains largely unpublished. General qualitative descriptions indicate that it is a white to off-white solid soluble in polar solvents such as water and methanol. For the related compound, N-Cbz-D-Alanine, it is noted to be "almost transparent" in methanol, suggesting good solubility, but quantitative values are not provided.
Given the absence of specific data, this guide provides robust, detailed experimental protocols to enable researchers to determine the solubility of this compound in their laboratories. Furthermore, it includes visualizations of a general experimental workflow for solubility determination and a logical diagram of factors influencing peptide solubility to aid in experimental design.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination | Reference |
| Methanol | |||||
| Ethanol | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Acetone | |||||
| Acetonitrile | |||||
| Dichloromethane (DCM) | |||||
| Tetrahydrofuran (THF) |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the quantitative determination of this compound solubility.
Gravimetric Method
This method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.
Materials:
-
This compound
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The solubility should be checked at different time points to confirm equilibrium.
-
Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved particles.
-
Transfer the clear filtrate to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of this compound or in a vacuum desiccator).
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for determining solubility with high accuracy and requires a smaller amount of material.
Materials:
-
This compound
-
Selected organic solvent
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Mobile phase
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Prepare a saturated solution of this compound as described in steps 1-4 of the Gravimetric Method.
-
Withdraw a sample of the clear supernatant and dilute it accurately with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: A general workflow for determining the solubility of this compound.
Factors Influencing Peptide Solubility
The solubility of a protected amino acid amide like this compound is influenced by a variety of factors related to both the solute and the solvent. The following diagram illustrates these relationships.
Caption: Key factors that determine the solubility of a protected amino acid amide.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides the necessary framework for researchers to determine these critical parameters. The provided experimental protocols offer reliable methods for generating accurate solubility data. Understanding the factors that influence solubility, as depicted in the provided diagram, will aid in the rational selection of solvents and the design of experiments. It is hoped that this guide will serve as a valuable resource for the scientific community and encourage the publication of solubility data for this important compound to facilitate future research and development.
Navigating the Quality Landscape of Z-D-Ala-NH2: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 26, 2025 – In the intricate world of peptide synthesis and drug development, the purity and reliable sourcing of building blocks are paramount. This technical guide provides an in-depth analysis of the commercial availability and purity of N-α-Benzyloxycarbonyl-D-alanine amide (Z-D-Ala-NH2), a critical reagent in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals to aid in sourcing and quality assessment of this compound.
This compound, a protected form of the D-alanine amino acid, is a key component in the synthesis of peptides with enhanced stability and specific biological activities. The benzyloxycarbonyl (Cbz or Z) protecting group is instrumental in preventing unwanted side reactions during peptide coupling. Given its role, ensuring the high purity of this compound is a critical first step in the synthesis of peptide-based drug candidates.
Commercial Availability and Purity Specifications
A survey of prominent chemical suppliers reveals that this compound is readily available commercially. The stated purity levels are generally high, typically ≥97% or ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). The compound is commonly supplied as a white to off-white powder.
For ease of comparison, the following table summarizes the purity specifications and physical properties of this compound from various commercial suppliers.
| Supplier | Stated Purity | Analytical Method | Physical Appearance | Melting Point (°C) |
| Chem-Impex | ≥ 98% | HPLC | White to off-white powder | 129-135 |
| Alfa Chemistry | 96% | Not Specified | Not Specified | Not Specified |
| BLDpharm | 97% | Not Specified | Not Specified | Not Specified |
| CymitQuimica | 97% | Not Specified | White to off-white solid | Not Specified |
Note: This data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to request a lot-specific Certificate of Analysis for the most accurate and up-to-date information.
Synthesis and Potential Impurities
The synthesis of this compound typically involves the reaction of D-alanine with benzyl chloroformate under alkaline conditions to introduce the Cbz protecting group, followed by amidation of the carboxylic acid.
Understanding the synthetic route is crucial for identifying potential impurities. Common impurities in peptide synthesis and for protected amino acids can include:
-
Starting Material Residues: Unreacted D-alanine or benzyl chloroformate.
-
Diastereomeric Impurities: The presence of the L-enantiomer (Z-L-Ala-NH2) due to racemization during synthesis.
-
Over-alkylation or Incomplete Protection: Formation of by-products due to side reactions.
-
Hydrolysis Products: Breakdown of the amide or the Cbz group.
-
Solvent Residues: Residual solvents from the synthesis and purification process.
Analytical Methodologies for Quality Control
To ensure the identity and purity of this compound, a combination of analytical techniques is employed. While suppliers often cite HPLC for purity assessment, a comprehensive quality control workflow would involve the following methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for separating it from potential impurities. A typical method would involve a reversed-phase column.
Experimental Protocol (General):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and for detecting impurities that may not be resolved by HPLC.
Experimental Protocol (General):
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Instrument: 400 MHz or higher NMR spectrometer
-
Analysis: The proton NMR spectrum should show characteristic peaks for the benzylic protons of the Cbz group, the methyl and alpha-protons of the alanine backbone, and the amide protons. The carbon NMR will confirm the presence of all expected carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify unknown impurities by their mass-to-charge ratio.
Experimental Protocol (General):
-
Ionization Source: Electrospray Ionization (ESI)
-
Mode: Positive ion mode
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₄N₂O₃, MW: 222.24 g/mol ).
Visualizing the Quality Control Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and quality control processes for this compound.
Caption: Synthetic pathway for this compound.
Caption: Quality control workflow for this compound.
Conclusion
The quality of this compound is a critical determinant in the success of peptide synthesis endeavors. While commercial suppliers provide this essential building block with high stated purity, it is incumbent upon the researcher to perform rigorous in-house quality control to verify its identity and purity. By employing a multi-faceted analytical approach encompassing HPLC, NMR, and Mass Spectrometry, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible results in their drug discovery and development programs. This guide provides a foundational framework for the assessment of this compound, empowering scientists to make informed decisions in their procurement and use of this vital chemical reagent.
In-Depth Technical Guide: Z-D-Ala-NH2 (N-Benzyloxycarbonyl-D-alaninamide)
CAS Number: 151378-81-3
This technical guide provides a comprehensive overview of Z-D-Ala-NH2, also known as N-Benzyloxycarbonyl-D-alaninamide. The document is intended for researchers, scientists, and professionals in the fields of drug development, biochemistry, and medicinal chemistry. It covers the synthesis, potential biochemical applications, and relevant experimental protocols.
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide. |
| Chirality | Contains a chiral center at the alpha-carbon of the D-alanine residue. |
Synthesis of this compound
The synthesis of this compound can be approached in a two-step process: first, the protection of the amino group of D-alanine with a benzyloxycarbonyl (Cbz) group, followed by the amidation of the resulting Z-D-Ala-OH.
Experimental Protocol: Synthesis of this compound
Part 1: Synthesis of N-Benzyloxycarbonyl-D-alanine (Z-D-Ala-OH)
This procedure is based on the general Schotten-Baumann reaction for the Cbz protection of amino acids.[1]
-
Dissolution: Dissolve D-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, and cool the solution in an ice bath.
-
Addition of Protecting Group: While stirring the solution vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise. It is crucial to maintain the temperature below 5 °C during this addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The product, Z-D-Ala-OH, should precipitate out of the solution.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Z-D-Ala-OH.
Part 2: Amidation of Z-D-Ala-OH to this compound
This is a general procedure for peptide bond formation using a coupling agent.
-
Activation: Dissolve Z-D-Ala-OH (1.0 equivalent) and a coupling agent such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath. Add a carbodiimide coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and stir for 30 minutes.
-
Amidation: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base like diisopropylethylamine (DIEA), to the activated Z-D-Ala-OH.
-
Reaction: Allow the reaction to proceed at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Potential Biological and Biochemical Applications
While specific studies detailing the biological activity or signaling pathway involvement of this compound are not prominent in the available literature, its structure suggests potential applications in several areas of biochemical research, particularly in enzymology. As a D-amino acid derivative, it could serve as a tool to probe the stereospecificity of enzymes.
Enzyme Inhibition and Substrate Specificity Studies
This compound can be utilized in enzyme assays to investigate its potential as an inhibitor or a substrate for various enzymes, especially proteases and peptidases. The D-configuration of the alanine residue makes it a candidate for studying enzymes that are specific for D-amino acids, which are found in bacterial cell walls.
Experimental Protocol: Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound against a model enzyme, such as a protease.[2][3]
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare a series of dilutions of this compound in the same buffer.
-
-
Assay Setup:
-
In a microplate, add the enzyme and different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
-
Data Analysis:
-
Plot the reaction velocity as a function of substrate concentration for each inhibitor concentration.
-
Determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
-
Signaling Pathways
Currently, there is no publicly available scientific literature that describes the involvement of this compound in any specific cellular signaling pathways. Further research would be required to elucidate any potential interactions with cellular signaling components.
Conclusion
This compound is a readily synthesizable D-amino acid derivative with potential applications in biochemical research, particularly in the study of enzyme kinetics and inhibition. While specific quantitative data on its biological activity is scarce, the provided protocols offer a foundation for its synthesis and evaluation as a modulator of enzymatic activity. Future studies are needed to explore its potential roles in biological systems and signaling pathways.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of the Z-Protecting Group in Amino Acid Chemistry
The strategic manipulation of functional groups is a cornerstone of modern organic synthesis, particularly in the complex assembly of peptides and proteins. Within this field, the use of protecting groups is fundamental to prevent unwanted side reactions and ensure the controlled, sequential formation of peptide bonds.[1][2] The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was the first truly effective N-protecting group for amino acids and revolutionized peptide synthesis.[3][4] It transformed the field from one of uncontrolled polymerization into a precise science, enabling the creation of peptides with defined sequences.[3] This guide provides a comprehensive technical overview of the Z-group, its core chemical properties, applications in peptide synthesis, and detailed experimental protocols.
Core Concepts and Characteristics
The utility of the Z-group is rooted in a combination of key characteristics: it is easily introduced, robustly stable under a range of conditions, and can be selectively removed without affecting other parts of the peptide.[5]
-
Introduction : The Z-group is readily introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, typically following the Schotten-Baumann procedure.[3][6] This converts the highly nucleophilic primary amine into a significantly less reactive carbamate.[4]
-
Stability : A defining feature of the Z-group is its stability. It is resistant to a wide array of reaction conditions, including basic and mildly acidic media.[3] This stability makes it compatible with other protecting groups used in peptide synthesis, forming the basis of "orthogonal" protection strategies.[5][7]
-
Cleavage (Deprotection) : The Z-group is typically removed under reductive or strongly acidic conditions. This selective removal is crucial for its utility, allowing for deprotection at a specific point in a synthetic sequence.
The Role of the Z-Group in Peptide Synthesis Strategies
While modern solid-phase peptide synthesis (SPPS) is often dominated by the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies, the Z-group retains significant strategic importance.[8]
-
Orthogonal Protection : Orthogonality refers to the ability to remove one protecting group in the presence of others by using distinct chemical mechanisms.[4][5][9] The Z-group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the moderate acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA).[7][10] This allows for its use in complex synthetic schemes, such as protecting the side chain of lysine while using Fmoc or Boc for N-terminal protection.[8]
-
Prevention of Side Reactions : In SPPS, the Z-group is strategically employed to mitigate specific side reactions. A notable example is the prevention of diketopiperazine (DKP) formation, a side reaction that can cleave the first two amino acids from the resin.[10] This is particularly problematic in sequences containing proline as the second residue. By using Z-Pro-OH instead of Fmoc-Pro-OH, the N-terminal amine remains protected, preventing the intramolecular cyclization that leads to DKP.[10]
-
Solution-Phase Synthesis : The Z-group was foundational to the development of solution-phase peptide synthesis and remains a workhorse in this area, especially for the synthesis of shorter peptides or peptide fragments.[5][8] Z-protected amino acids are often crystalline solids, which aids in their purification and handling.[6]
Data Presentation: Comparative Analysis
The choice of a protecting group strategy is dictated by the specific requirements of the target peptide, including its sequence and the presence of sensitive residues. The following tables provide a quantitative comparison of the Z-group with the more common Boc and Fmoc groups.
Table 1: Stability of Common Amino-Protecting Groups
| Reagent/Condition | Z-Group (Benzyloxycarbonyl) | Boc-Group (tert-Butyloxycarbonyl) | Fmoc-Group (9-Fluorenylmethyloxycarbonyl) |
| Strong Acid (e.g., HBr/AcOH, HF) | Labile (Cleaved)[5][6] | Labile (Cleaved)[4] | Stable |
| Moderate Acid (e.g., TFA) | Stable[8] | Labile (Cleaved)[4] | Stable |
| Base (e.g., Piperidine, DBU) | Stable[10] | Stable | Labile (Cleaved)[4] |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile (Cleaved)[4] | Stable | Stable |
| Nucleophiles (e.g., Thiols) | Stable | Generally Stable (Scavengers often used)[4] | Stable |
Table 2: Common Deprotection Methods for the Z-Group
| Method | Reagents & Conditions | Typical Yield | Advantages & Considerations |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, in MeOH or EtOH, RT.[3] | >95% | Very mild, neutral pH.[4] Not suitable for peptides containing sulfur (e.g., Met, Cys) as it poisons the catalyst. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate or Formic Acid, in MeOH, RT or gentle heat.[11][12] | 89-95%[12] | Avoids the use of flammable H₂ gas, making it safer and more scalable.[11] |
| Acidolysis | 33% HBr in Acetic Acid (AcOH), RT.[6] | Variable | Effective when hydrogenation is not possible. Conditions are harsh and can lead to side reactions. |
| Strong Acid Cleavage | Liquid Hydrogen Fluoride (HF) | Variable | Extremely harsh; typically used for final deprotection in Boc-based SPPS. Requires specialized equipment. |
Diagrams and Visualizations
Visualizing the chemical transformations and experimental workflows is essential for understanding the practical application of the Z-group.
Caption: Reaction scheme for the introduction of the Z-protecting group.
Caption: General workflow for Z-group removal via catalytic hydrogenolysis.
Caption: Simplified mechanism for Z-group cleavage by hydrogenolysis.
Caption: Orthogonal protection of Lysine using Fmoc, Z, and tBu groups.
Key Experimental Protocols
The following are representative, detailed protocols for the introduction and removal of the Z-protecting group.
Protocol 1: Z-Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol describes the protection of the α-amino group of a generic amino acid.
-
Dissolution : Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath to maintain a temperature below 5 °C.[3]
-
Addition of Cbz-Cl : While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. Ensure the temperature is maintained below 5 °C during the addition.[3]
-
Reaction : Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up : Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.[3]
-
Acidification : Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Z-protected amino acid will typically precipitate as a white solid.[3]
-
Extraction & Isolation : Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified Z-protected amino acid.[3]
Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest method for Z-group removal.
-
Setup : In a flask equipped with a magnetic stir bar, dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[3]
-
Catalyst Addition : Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) to the solution.[3] Caution: Pd/C can be pyrophoric and should be handled while wet and with care.
-
Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere. Maintain a positive pressure of H₂ (typically via a balloon or at 1 atm).[3]
-
Reaction : Stir the reaction mixture vigorously at room temperature. Monitor the reaction's completion by TLC or LC-MS.
-
Filtration : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3] Wash the pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 3: Z-Group Deprotection via Catalytic Transfer Hydrogenation
This protocol offers a safer alternative to using hydrogen gas.
-
Dissolution : Dissolve the Z-protected compound (1.0 equivalent) in methanol or ethanol.[11]
-
Reagent Addition : Add 10% Pd/C catalyst (5-10 mol %) followed by a hydrogen donor such as ammonium formate (3-5 equivalents) or formic acid.[11][12]
-
Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor progress by TLC.
-
Work-up : Once the reaction is complete, filter the mixture through Celite® to remove the catalyst.
-
Isolation : Evaporate the solvent under reduced pressure. An aqueous work-up may be necessary to remove residual salts before final purification.
Protocol 4: Z-Group Deprotection via HBr in Acetic Acid
This protocol describes the acidolytic cleavage of the Z-group.
-
Reaction Setup : In a well-ventilated fume hood, treat the Z-protected peptide with a solution of 33% hydrogen bromide (HBr) in acetic acid.
-
Reaction : Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Isolation : Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, dry diethyl ether.
-
Purification : Collect the precipitated peptide hydrobromide salt by filtration, wash with ether, and dry under vacuum.
Conclusion
The benzyloxycarbonyl (Z) group holds a distinguished place in the history and current practice of amino acid chemistry. As the first protecting group to enable the rational, stepwise synthesis of peptides, it laid the groundwork for the entire field of peptide chemistry. While Fmoc and Boc strategies are prevalent in modern SPPS, the Z-group's unique stability profile ensures its continued relevance in orthogonal protection schemes, for preventing specific side reactions, and in solution-phase synthesis. A thorough understanding of its introduction, stability, and cleavage conditions is essential for researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides and organic molecules.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
The Dawn of Controlled Peptide Synthesis: A Technical Guide to Z-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The ability to forge peptide bonds in a controlled and predictable manner is a foundational pillar of modern chemistry and biology. Before the 1930s, the synthesis of peptides was a formidable challenge, often resulting in intractable mixtures due to the bifunctional nature of amino acids. This landscape was revolutionized in 1932 by the pioneering work of Max Bergmann and Leonidas Zervas, who introduced the benzyloxycarbonyl (Cbz or Z) protecting group.[1][2][3] This development marked the advent of controlled peptide synthesis, enabling the stepwise assembly of amino acids into defined sequences and paving the way for countless advancements in biochemistry, pharmacology, and materials science.[1]
This in-depth technical guide explores the discovery and initial applications of Z-protected amino acids, providing detailed experimental protocols from the foundational era, quantitative data on the efficiency of these methods, and a discussion of the challenges and side reactions encountered by early pioneers in the field.
The Discovery: Overcoming Uncontrolled Polymerization
Prior to the Bergmann-Zervas innovation, the primary obstacle in peptide synthesis was the statistical nightmare posed by the dual reactivity of amino acids. Each amino acid possesses a nucleophilic amino group and an electrophilic carboxylic acid. Attempts to form a peptide bond by activating the carboxyl group of one amino acid would inevitably lead to its uncontrolled reaction with the amino group of other molecules of the same amino acid, resulting in a random polymerization.[1]
The genius of the Bergmann-Zervas method lay in the temporary masking of the amino group's nucleophilicity. By converting the amine into a carbamate using benzyl chloroformate, they rendered it unreactive under the conditions required for peptide bond formation.[1] The benzyloxycarbonyl group proved to be an ideal choice: it was readily introduced, stable to the conditions of carboxyl group activation and peptide coupling, and could be removed under mild conditions that left the newly formed peptide bond intact.[3]
The Chemistry: Introduction and Removal of the Z-Group
The introduction and removal of the Z-protecting group are cornerstone techniques in classical peptide synthesis. The following sections provide an overview of the mechanisms and detailed experimental protocols reflective of the initial discoveries.
Protection of the Amino Group
The Z-group is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, a reaction often referred to as the Schotten-Baumann reaction. The base serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid generated during the reaction.
Deprotection of the Amino Group
The strategic advantage of the Z-group lies in its facile removal under conditions that do not cleave peptide bonds. The two primary methods developed early on were catalytic hydrogenation and acidolysis with hydrogen bromide in acetic acid.
-
Catalytic Hydrogenation: This mild method involves treating the Z-protected amino acid with hydrogen gas in the presence of a palladium catalyst. The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.
-
Acidolysis: For peptides containing functional groups sensitive to hydrogenation, treatment with a solution of hydrogen bromide in glacial acetic acid effectively removes the Z-group.
Quantitative Data
The following tables summarize quantitative data for the protection of various amino acids with the benzyloxycarbonyl group and the subsequent deprotection, reflecting both historical and modern findings.
Table 1: Yields for the N-Cbz Protection of Amino Acids
| Amino Acid | Reagents and Conditions | Yield (%) |
| Glycine | Cbz-Cl, aq. NaOH, 0 °C | >90 |
| L-Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~85 |
| L-Leucine | Cbz-Cl, aq. NaOH, 0 °C | ~80 |
| L-Phenylalanine | Cbz-Cl, aq. NaOH, 0 °C | ~90 |
| L-Tyrosine | Cbz-Cl, aq. NaOH, 0 °C | ~75 |
Table 2: Yields for the Deprotection of N-Cbz-Amino Acids
| N-Cbz-Amino Acid | Method | Reagents and Conditions | Yield (%) |
| Z-Glycine | Catalytic Hydrogenation | H₂, Pd/C, Methanol, RT | >95 |
| Z-Alanine | Catalytic Hydrogenation | H₂, Pd/C, Ethanol, RT | >95 |
| Z-Phenylalanine | Acidolysis | 33% HBr in Acetic Acid, RT | ~90 |
| Z-Leucine | Catalytic Hydrogenation | H₂, Pd/C, Methanol, RT | >95 |
Experimental Protocols
The following protocols are based on the original methods developed by Bergmann and Zervas and subsequent refinements, providing a glimpse into the foundational techniques of peptide synthesis.
Protocol 1: Synthesis of N-Benzyloxycarbonyl-Glycine (Z-Glycine)
Materials:
-
Glycine
-
2 M Sodium Hydroxide Solution
-
Benzyl Chloroformate
-
Diethyl Ether
-
Dilute Hydrochloric Acid
Procedure:
-
Dissolution: Dissolve 7.5 g of glycine in 50 mL of 2 M aqueous sodium hydroxide in a flask cooled in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the cold solution, add 17.1 g (1.2 equivalents) of benzyl chloroformate dropwise. Simultaneously, add 25 mL of 4 M aqueous sodium hydroxide solution dropwise to maintain an alkaline pH.
-
Reaction: Continue stirring in the ice bath for 1 hour.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract with 50 mL of diethyl ether to remove unreacted benzyl chloroformate.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with dilute hydrochloric acid. A white precipitate of N-benzyloxycarbonyl-glycine will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from a suitable solvent like ethanol/water to yield pure Z-glycine.
Protocol 2: Synthesis of a Dipeptide (Glycyl-Alanine) using the Bergmann-Zervas Method
This protocol outlines the key steps for the synthesis of a simple dipeptide, illustrating the initial application of Z-protected amino acids.
A. Carboxyl Group Activation of Z-Glycine:
-
Suspend N-benzyloxycarbonyl-glycine in a dry, inert solvent like diethyl ether.
-
Add phosphorus pentachloride (PCl₅) portion-wise with cooling to form the corresponding acid chloride (Z-Gly-Cl).
B. Coupling Reaction:
-
Dissolve alanine methyl ester hydrochloride in a suitable solvent and neutralize with a base to obtain the free alanine methyl ester.
-
Add the freshly prepared Z-Gly-Cl solution to the alanine methyl ester solution and stir until the reaction is complete.
C. Deprotection and Saponification:
-
The resulting Z-glycyl-alanine methyl ester is then subjected to catalytic hydrogenation to remove the Z-group.
-
Subsequent saponification (hydrolysis of the methyl ester with a base) yields the final dipeptide, glycyl-alanine.
Protocol 3: Deprotection of an N-Cbz-Protected Peptide
A. Catalytic Hydrogenolysis:
Materials:
-
N-Cbz-protected peptide
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Setup: Dissolve the N-Cbz-protected peptide in methanol or ethanol in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
B. Acidolysis with HBr in Acetic Acid:
Materials:
-
N-Cbz-protected peptide
-
33% solution of Hydrogen Bromide in Acetic Acid
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the N-Cbz-protected peptide in a 33% solution of HBr in acetic acid at room temperature.
-
Reaction: Stir the solution for 1-2 hours.
-
Precipitation: Add cold diethyl ether to the reaction mixture to precipitate the peptide as its hydrobromide salt.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.
Challenges in Early Applications: Side Reactions
While the Bergmann-Zervas method was a monumental leap forward, it was not without its challenges. Early practitioners of this new art of peptide synthesis had to contend with several side reactions, the most significant of which was racemization.
Racemization: The activation of the carboxyl group of a Z-protected amino acid can lead to the formation of an oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity at the alpha-carbon. While the urethane nature of the Z-group was found to suppress racemization compared to N-acyl protecting groups, it was still a concern, particularly with certain coupling methods and the presence of excess base.[4]
Conclusion
The discovery of the benzyloxycarbonyl protecting group by Bergmann and Zervas was a watershed moment in the history of chemistry. It transformed peptide synthesis from a speculative art into a rational science, enabling the creation of complex biomolecules with unprecedented precision. The principles and techniques they established laid the groundwork for the development of more advanced methods, including solid-phase peptide synthesis, and continue to be relevant in the design and synthesis of peptides for research, medicine, and materials science. This guide serves as a testament to their enduring legacy, providing a practical and historical perspective on the dawn of controlled peptide synthesis.
References
Methodological & Application
Application Notes and Protocols for the Use of Z-D-Ala-NH2 in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Z-D-Ala-OH to synthesize peptides with a C-terminal D-Alaninamide using solid-phase peptide synthesis (SPPS). This document outlines the principles, detailed experimental protocols, and data relevant to the use of this building block in peptide synthesis.
Introduction
The incorporation of D-amino acids into peptide sequences is a widely employed strategy to enhance their proteolytic stability, thereby increasing their in-vivo half-life and therapeutic potential. The C-terminal amide is a common feature of many biologically active peptides, often essential for their receptor binding and overall activity. The synthesis of peptides featuring a C-terminal D-Alaninamide (D-Ala-NH2) is therefore of significant interest in drug discovery and development.
This document details the use of N-α-benzyloxycarbonyl-D-alanine (Z-D-Ala-OH) in conjunction with an amide-generating resin, such as Rink Amide resin, to achieve the synthesis of peptides with a C-terminal D-Ala-NH2. The benzyloxycarbonyl (Z) group serves as a robust N-terminal protecting group. While traditionally associated with solution-phase synthesis, its application in SPPS, particularly for the first amino acid, is a valuable technique. The Z-group is stable to the basic conditions used for Fmoc deprotection and can be removed under specific conditions, offering an orthogonal protecting group strategy.
Data Presentation
While extensive quantitative data on the coupling efficiency of a wide range of Z-protected amino acids in SPPS is not broadly tabulated in the literature, the efficiency is known to be influenced by factors such as steric hindrance of the amino acid side chain, the coupling reagents used, and the reaction conditions. Generally, the coupling of Z-protected amino acids is considered efficient. For instance, loading of the first amino acid onto a resin, such as a Rink Amide resin, can achieve high loading capacities.
| Parameter | Typical Value/Range | Notes |
| Resin Loading Capacity | 0.3 - 1.0 mmol/g | Varies depending on the specific Rink Amide resin used.[1] |
| First Amino Acid Loading Yield | >90% | Can be achieved with optimized coupling protocols.[2] |
| Stepwise Coupling Efficiency | >99% | Expected for most standard amino acid couplings in SPPS to ensure high purity of the final peptide. |
| Z-Group Deprotection Yield | >95% | With optimized on-resin catalytic transfer hydrogenation conditions. |
Experimental Protocols
Protocol 1: Loading of Z-D-Ala-OH onto Rink Amide Resin
This protocol describes the manual loading of the first amino acid, Z-D-Ala-OH, onto a Rink Amide resin to initiate the synthesis of a peptide with a C-terminal D-Alaninamide.
Materials:
-
Rink Amide resin (e.g., 0.55 - 0.8 mmol/g loading capacity)[3]
-
Z-D-Ala-OH
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Additive (e.g., HOBt or OxymaPure)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Methanol (MeOH)
-
Solid-phase peptide synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in the synthesis vessel.
-
Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[4]
-
Drain the DMF.
-
-
Fmoc-Deprotection of the Resin:
-
Add 20% piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group from the Rink Amide linker.[5]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).
-
-
Activation of Z-D-Ala-OH:
-
In a separate vial, dissolve Z-D-Ala-OH (3 equivalents relative to the resin loading capacity) and an equivalent amount of HOBt in a minimal amount of DMF.
-
Add the coupling reagent (e.g., HBTU, 2.9 equivalents) to the solution.
-
Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
-
Coupling of Z-D-Ala-OH to the Resin:
-
Add the pre-activated Z-D-Ala-OH solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin beads. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated with a freshly prepared activated amino acid solution.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and finally MeOH (3 times) to remove any unreacted reagents and byproducts.
-
-
Drying:
-
Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by measuring the weight gain of the resin.
-
Protocol 2: On-Resin Deprotection of the N-terminal Z-Group by Catalytic Transfer Hydrogenation
This protocol outlines a method for the selective removal of the N-terminal Z-group from the peptide-resin using catalytic transfer hydrogenation. This method is advantageous as it avoids the use of strong acids that could prematurely cleave the peptide from an acid-labile resin.
Materials:
-
Z-protected peptide-resin
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen donor (e.g., Formic acid, Ammonium formate, or Triethylsilane)
-
Solvent (e.g., DMF, THF, or a mixture)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel with a stirrer
-
Filtration apparatus
Procedure:
-
Resin Preparation:
-
Swell the Z-protected peptide-resin in the chosen reaction solvent (e.g., DMF) for at least 30 minutes in the reaction vessel.
-
-
Catalyst and Hydrogen Donor Addition:
-
Under an inert atmosphere, carefully add the 10% Pd/C catalyst to the resin slurry (typically 10-20 mol% relative to the peptide loading).
-
Slowly add the hydrogen donor. For example, add formic acid (2-5 equivalents) dropwise to the stirred suspension at room temperature.[6]
-
-
Deprotection Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by taking small samples of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 1-4 hours.
-
-
Catalyst Removal:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite or a similar filtration aid to remove the Pd/C catalyst.
-
Wash the resin thoroughly with the reaction solvent to ensure all traces of the catalyst are removed.
-
-
Washing:
-
Wash the deprotected peptide-resin sequentially with DMF (3 times) and DCM (3 times).
-
The deprotected peptide-resin is now ready for the next coupling step in the SPPS cycle or for final cleavage from the resin.
Visualizations
Caption: General workflow for the solid-phase synthesis of a peptide with a C-terminal D-Alaninamide using Z-D-Ala-OH.
Caption: Reaction pathway for the on-resin deprotection of the N-terminal Z-group via catalytic transfer hydrogenation.
References
Application Notes and Protocols for Standard Coupling of Z-D-Ala-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of N-benzyloxycarbonyl-D-alaninamide (Z-D-Ala-NH2), a common building block in peptide synthesis. The protocols outlined below are applicable for both solution-phase and solid-phase peptide synthesis (SPPS), employing standard and highly efficient coupling reagents.
Introduction
This compound is an N-terminally protected D-amino acid with a C-terminal amide. The D-configuration is often incorporated into peptide-based therapeutics to enhance metabolic stability against enzymatic degradation. The C-terminal amide is a common feature in many biologically active peptides. The selection of an appropriate coupling strategy is crucial to ensure high yields, minimize racemization, and maintain the integrity of the protecting groups. This document details standard coupling protocols using carbodiimide, aminium/uronium, and phosphonium-based reagents.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency and success of the peptide coupling reaction. The following table summarizes the performance of several common coupling reagents for the coupling of a generic N-protected amino acid to an amine, which is representative of the coupling of an incoming amino acid to the deprotected N-terminus of a peptide chain ending in D-Ala-NH2.
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| DCC | HOBt | - | DCM, DMF | 2-12 h | 80-95 | Advantages: Inexpensive. Disadvantages: Produces insoluble dicyclohexylurea (DCU) byproduct, making it unsuitable for SPPS. |
| DIC | HOBt | - | DCM, DMF | 2-12 h | 85-98 | Advantages: DCU byproduct is soluble, suitable for SPPS. Disadvantages: Can lead to racemization without an additive.[1][2] |
| EDC·HCl | HOBt | DIPEA/NMM | DCM, DMF, Aqueous | 1-6 h | 85-98 | Advantages: Water-soluble carbodiimide and byproduct, ideal for solution-phase and conjugations.[1][3][4] |
| HBTU | - | DIPEA/NMM | DMF, NMP | 15-60 min | >95 | Advantages: Fast, efficient, low racemization.[1][2][4][5] Disadvantages: More expensive than carbodiimides. |
| HATU | - | DIPEA/NMM | DMF, NMP | 5-30 min | >98 | Advantages: Highly efficient, especially for sterically hindered amino acids, very low racemization.[2][4][6] Disadvantages: Higher cost. |
| PyBOP | - | DIPEA/NMM | DMF, NMP | 15-60 min | >95 | Advantages: Efficient, byproducts are less hazardous than BOP.[1][2][4] Disadvantages: Can be less effective for highly hindered couplings. |
Abbreviations: DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP ((Benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine), DCM (Dichloromethane), DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone).
Experimental Protocols
Protocol 1: Solution-Phase Coupling using EDC/HOBt
This protocol describes the coupling of an N-protected amino acid to the free amine of a peptide chain, where this compound would have been previously coupled and deprotected. For the purpose of this protocol, we will consider the coupling of Fmoc-Ala-OH to a peptide fragment H-Gly-Z-D-Ala-NH2.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)
-
Peptide with a free N-terminus (e.g., H-Gly-Z-D-Ala-NH2) (1.0 eq)
-
EDC·HCl (1.2 eq)[3]
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the N-protected amino acid and the peptide with the free N-terminus in anhydrous DMF or DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HOBt and DIPEA to the reaction mixture and stir for 10 minutes.
-
Add EDC·HCl to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Workflow for solution-phase peptide coupling using EDC/HOBt.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU
This protocol outlines the coupling of the next amino acid onto a resin-bound peptide where the N-terminus has been deprotected. This is a standard procedure in Fmoc-based SPPS.
Materials:
-
Resin-bound peptide with a free N-terminus (1.0 eq)
-
Fmoc-protected amino acid (3.0-5.0 eq)
-
HBTU (2.9-4.9 eq)
-
HOBt (3.0-5.0 eq, optional but recommended)
-
DIPEA (6.0-10.0 eq)
-
Anhydrous DMF
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it with HBTU (and optional HOBt) in DMF. Add DIPEA and allow to react for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, continue coupling for another 30 minutes or perform a double coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
The resin is now ready for the next deprotection and coupling cycle.
Caption: Workflow for solid-phase peptide synthesis (SPPS) coupling using HBTU.
Signaling Pathways
This compound is a protected amino acid derivative and is not typically involved in cellular signaling pathways in this form. However, once incorporated into a peptide and deprotected, the resulting peptide may target various signaling pathways depending on its sequence and structure. The design of peptides containing D-amino acids is a common strategy to create more stable agonists or antagonists for receptors, or inhibitors for enzymes involved in signaling cascades. The specific pathway would be determined by the final peptide sequence.
Logical Relationships in Peptide Coupling
The fundamental principle of peptide coupling involves the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine, forming a stable amide bond. The use of coupling reagents and additives is essential to facilitate this reaction efficiently and with minimal side reactions, particularly racemization.
Caption: Logical relationships in a typical peptide coupling reaction.
References
Application Notes and Protocols for Coupling Z-D-Ala-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a stable amide bond is a critical step in the synthesis of peptides and peptidomimetics. The choice of an appropriate coupling reagent is paramount to ensure high yield, purity, and preservation of stereochemical integrity, especially when working with chiral amino acid derivatives such as Z-D-Ala-NH2 (N-Benzyloxycarbonyl-D-alaninamide). This document provides detailed application notes on recommended coupling reagents for this compound, a summary of their performance, and comprehensive experimental protocols for their use in solution-phase synthesis.
This compound is a valuable building block in medicinal chemistry, featuring a carbobenzyloxy (Z) protecting group on the N-terminus and a primary amide at the C-terminus. The D-configuration of the alanine residue is a key stereochemical feature that must be preserved during the coupling reaction to avoid the formation of diastereomeric impurities. The selection of a suitable coupling reagent and optimized reaction conditions are crucial to minimize the risk of epimerization at the α-carbon.
This guide focuses on commonly employed and highly efficient coupling reagents, providing a comparative analysis to aid researchers in selecting the most appropriate method for their specific synthetic needs.
Recommended Coupling Reagents: A Comparative Analysis
The selection of a coupling reagent for this compound should be based on a balance of reactivity, potential for side reactions (most notably racemization), cost, and ease of purification. Based on extensive studies of similar N-protected D-alanine derivatives, the following table summarizes the performance of highly recommended coupling reagents.
| Coupling Reagent/System | Class | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Epimerization (%) | Key Advantages & Disadvantages |
| HATU | Uronium/Aminium Salt | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1] Disadvantages: Higher cost compared to other reagents.[1] |
| HBTU | Uronium/Aminium Salt | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be slightly less effective than HATU in preventing racemization.[1] |
| PyBOP | Phosphonium Salt | 90-96 | >95 | 2-4 | <1.0 | Advantages: High coupling efficiency, avoids the formation of the carcinogenic byproduct HMPA associated with BOP.[1] Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU.[1] |
| EDC/HOBt | Carbodiimide/Additive | 85-92 | >95 | 4-8 | <2.0 | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[1] Disadvantages: Generally lower reactivity compared to onium salt reagents, which can lead to longer reaction times.[1] |
Signaling Pathways and Mechanisms
The mechanism of action varies between the different classes of coupling reagents. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting.
Onium Salt (HATU, HBTU, PyBOP) Activation Pathway
Onium salts, such as HATU, HBTU, and PyBOP, are highly efficient activating agents. The general mechanism involves the formation of a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the amine component.
Activation pathway for onium salt reagents.
Carbodiimide (EDC) Activation Pathway with HOBt
Carbodiimides like EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of an additive like HOBt, this intermediate is rapidly converted to a more stable and less racemization-prone active ester.
Activation pathway for EDC with HOBt additive.
Experimental Protocols
The following are detailed solution-phase protocols for coupling a generic carboxylic acid with this compound using the recommended reagents.
General Experimental Workflow
The general workflow for a solution-phase peptide coupling reaction is depicted below. The process begins with the dissolution of reactants, followed by the activation of the carboxylic acid and subsequent coupling with this compound. The reaction is monitored for completion, and the final product is isolated and purified.
General workflow for solution-phase peptide coupling.
Protocol 1: HATU Mediated Coupling
This protocol is recommended for achieving high yields and minimal epimerization, especially with challenging substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) dropwise while stirring.
-
Add HATU (1.05 eq) to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
Protocol 2: HBTU or PyBOP Mediated Coupling
This protocol offers a good balance between performance and cost.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
HBTU or PyBOP (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HBTU or PyBOP (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution at room temperature and stir for 15 minutes for pre-activation.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours, with progress monitored by TLC or HPLC.
-
Follow the same workup and purification procedure as described for the HATU protocol (steps 7-10).
Protocol 3: EDC/HOBt Mediated Coupling
This is a cost-effective protocol, though it may require longer reaction times.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
EDC·HCl (1.1 eq)
-
HOBt (1.0 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.0 eq), and this compound (1.0 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
If using DCM, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. If using DMF, perform an aqueous workup as described in the HATU protocol (steps 7-9).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The water-soluble urea byproduct from EDC is typically removed during the aqueous workup.[1]
Conclusion
The choice of coupling reagent for the acylation of this compound significantly impacts the efficiency and purity of the resulting peptide. For syntheses where high yield and minimal epimerization are paramount, HATU stands out as the superior reagent, albeit at a higher cost.[1] HBTU and PyBOP offer a commendable balance of performance and cost, making them suitable for a wide range of applications.[1] EDC/HOBt remains a viable and economical option, particularly when ease of byproduct removal is a key consideration, though it may necessitate longer reaction times to achieve comparable yields to the onium salt-based reagents.[1] Ultimately, the selection should be guided by the specific requirements of the synthesis, including the scale of the reaction, the steric and electronic nature of the carboxylic acid, and budgetary constraints.
References
Application Notes and Protocols for the Deprotection of the Z-Group on D-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone in peptide synthesis and broader organic chemistry for the protection of primary and secondary amines. Its stability under a variety of conditions and the diverse methods available for its removal make it a versatile choice. This document provides detailed application notes and protocols for the deprotection of the Z-group from N-benzyloxycarbonyl-D-alanine (Z-D-alanine), a crucial step in the synthesis of peptides and other chiral molecules. Three primary methods will be discussed: catalytic hydrogenation, catalytic transfer hydrogenation, and acidic cleavage with hydrogen bromide in acetic acid.
Deprotection Methods Overview
The selection of a deprotection method for the Z-group is contingent on the overall synthetic strategy and the presence of other functional groups in the molecule. The primary methods for Z-group cleavage involve hydrogenolysis or acidolysis.
-
Catalytic Hydrogenation: This classic and often high-yielding method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to cleave the benzyl-oxygen bond of the carbamate.
-
Catalytic Transfer Hydrogenation: A safer and more convenient alternative to using hydrogen gas, this method employs a hydrogen donor molecule, such as formic acid or ammonium formate, in the presence of a catalyst like Pd/C.
-
Acidic Cleavage: Strong acids, most notably a solution of hydrogen bromide in acetic acid (HBr/AcOH), can effectively cleave the Z-group. This method is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning (e.g., by sulfur-containing residues) or when other functional groups are sensitive to reduction.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the key quantitative parameters for the deprotection of the Z-group on alanine derivatives using the three main methods.
| Deprotection Method | Reagents | Typical Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂ gas | 10% Pd/C in Methanol | 1-4 hours | Room Temperature | >95 (Quantitative) | [1] |
| Catalytic Transfer Hydrogenation | Formic Acid (HCOOH) | 10% Pd/C in Methanol | 3 minutes | Room Temperature | 95 | [2] |
| Catalytic Transfer Hydrogenation | Ammonium Formate (HCOONH₄) | 10% Pd/C in Methanol | 1-2 hours | Room Temperature | High (often quantitative) | [3] |
| Acidic Cleavage | Hydrogen Bromide in Acetic Acid (HBr/AcOH) | Acetic Acid | 30-90 minutes | Room Temperature | High (typically >90) | [1] |
Experimental Protocols
Protocol 1: Deprotection of Z-D-alanine via Catalytic Hydrogenation
This protocol describes the removal of the Z-group using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
Z-D-alanine
-
10% Palladium on Carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon hydrogenation or Parr shaker)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Z-D-alanine (1.0 eq) in methanol (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.
-
Hydrogenation Setup: Securely attach the flask to the hydrogenation apparatus.
-
Inerting the System: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm, balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Catalyst Removal: Once the reaction is complete, carefully purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.
-
Work-up: Wash the filter cake with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude D-alanine.
-
Purification: The resulting D-alanine can be purified by recrystallization if necessary.
Protocol 2: Deprotection of Z-D-alanine via Catalytic Transfer Hydrogenation with Formic Acid
This method avoids the use of hydrogen gas by employing formic acid as a hydrogen donor.[2]
Materials:
-
Z-D-alanine
-
10% Palladium on Carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Formic acid (HCOOH, 88-98%)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve Z-D-alanine (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution.
-
Hydrogen Donor Addition: To the stirred suspension, add formic acid (2-5 eq) dropwise at room temperature. An effervescence (CO₂ evolution) will be observed.
-
Reaction: Continue stirring at room temperature. The reaction is often rapid, and completion can be observed within minutes to a few hours.[2]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Catalyst Removal: Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Work-up: Concentrate the filtrate under reduced pressure to obtain the crude D-alanine as its formate salt. To obtain the free amino acid, the residue can be dissolved in water and the pH adjusted, or purified directly.
Protocol 3: Deprotection of Z-D-alanine via Acidic Cleavage with HBr in Acetic Acid
This protocol is suitable for substrates that are incompatible with catalytic hydrogenation.
Materials:
-
Z-D-alanine
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Glacial Acetic Acid (optional, for dilution)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Centrifugation or filtration setup
Procedure:
-
Reaction Setup: Place Z-D-alanine (1.0 eq) in a dry round-bottom flask.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid (a 5-10 fold excess by volume over the substrate) to the flask at room temperature with stirring. The reaction is typically exothermic.
-
Reaction: Stir the mixture at room temperature for 30 to 90 minutes. The progress of the reaction can be monitored by TLC.
-
Precipitation: Upon completion, add the reaction mixture dropwise to a stirred, large volume of cold, anhydrous diethyl ether.
-
Isolation: The hydrobromide salt of D-alanine will precipitate. Collect the solid by filtration or centrifugation.
-
Washing: Wash the precipitate with several portions of anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.
-
Drying: Dry the product under vacuum. The D-alanine hydrobromide salt can be used directly or converted to the free amino acid by ion-exchange chromatography or by neutralization with a suitable base.
Visualizations
Caption: General mechanisms for Z-group deprotection.
Caption: General experimental workflow for Z-group deprotection.
Caption: Decision tree for selecting a Z-deprotection method.
References
Application Notes and Protocols: Incorporation of Z-D-Ala-NH2 into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids into peptide sequences is a critical strategy in modern drug discovery and development. It allows for the modulation of peptide conformation, stability, and biological activity. This document provides detailed application notes and protocols for the incorporation of N-α-Benzyloxycarbonyl-D-alaninamide (Z-D-Ala-NH2), a protected D-amino acid, into peptide chains. We will cover its chemical properties, detailed protocols for both solid-phase and solution-phase synthesis, and the implications of D-amino acid incorporation on peptide stability and function.
Introduction to this compound
This compound is a synthetic derivative of the amino acid D-alanine.[1] It features two key modifications:
-
N-terminal Z-group (Benzyloxycarbonyl): This is a protecting group for the amine terminus, preventing unwanted reactions during peptide coupling.[1] It is stable under various conditions but can be removed, typically through hydrogenolysis.[2]
-
C-terminal Amide (-NH2): The carboxyl group is replaced by an amide, which can enhance the peptide's resistance to carboxypeptidases and often mimics the state of native peptides.
-
D-configuration: The use of a D-amino acid, as opposed to the naturally occurring L-amino acids, is a powerful tool to increase the proteolytic stability of the resulting peptide.[3][4] This modification can significantly extend the in-vivo half-life of peptide-based therapeutics.[3]
The structure of this compound makes it a valuable building block for creating more robust and potent peptide drug candidates.[1]
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below. This data is essential for calculating molar equivalents in synthesis protocols and for understanding its solubility characteristics.
| Property | Value | Reference |
| CAS Number | 151378-81-3 | [1][5] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][5] |
| Molecular Weight | 222.24 g/mol | [1][5] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | [1] |
Protocols for Peptide Synthesis
The incorporation of this compound can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. SPPS is the most common technique for routine peptide synthesis due to its efficiency and simplicity, while solution-phase synthesis remains crucial for complex peptides or large-scale production.[6][7][8]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9] The following protocol is based on the widely used Fmoc/tBu strategy.
Caption: Workflow for Solution-Phase Dipeptide Synthesis.
Methodology (Example: Synthesis of Z-D-Ala-Gly-NH2):
-
Reactant Preparation: Use Z-D-Ala-OH (the carboxylic acid form) and a C-terminally protected glycine, such as H-Gly-NH2.
-
Coupling Reaction:
-
Dissolve Z-D-Ala-OH in an appropriate solvent (e.g., DMF or DCM).
-
Add a coupling agent such as Dicyclohexylcarbodiimide (DCC) and an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization.
-
Add H-Gly-NH2 to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) by-product.
-
Perform an aqueous workup (e.g., washing with dilute acid and base) to remove unreacted starting materials and excess reagents.
-
Purify the resulting protected dipeptide (Z-D-Ala-Gly-NH2) by recrystallization or column chromatography. 4[10]. Final Deprotection (Optional): If the N-terminal Z-group needs to be removed for further elongation, this can be accomplished via catalytic hydrogenation (e.g., using H₂ gas and a Palladium-on-carbon catalyst).
-
Quantitative Data and Considerations
Coupling Efficiency
The success of peptide synthesis hinges on achieving near-quantitative yields at each coupling step. T[7]he choice of coupling reagent is critical. While specific data for this compound is sequence-dependent, the table below summarizes typical efficiencies for common reagents.
| Coupling Reagent | Activating Agent Type | Typical Coupling Efficiency | Notes |
| HBTU/DIPEA | Aminium/Uronium Salt | >99% | Fast, efficient, but can cause racemization with sensitive residues. |
| HATU/DIPEA | Aminium/Uronium Salt | >99.5% | More potent than HBTU, good for sterically hindered couplings. |
| DCC/HOBt | Carbodiimide | >98% | Classic reagent, inexpensive, but produces an insoluble DCU by-product. |
| T3P® | Phosphonic Anhydride | High | Generates water-soluble by-products, simplifying workup in solution-phase. |
Impact of D-Amino Acid Incorporation on Peptide Stability
The primary motivation for using D-amino acids is to enhance metabolic stability. N[4]atural proteases are stereospecific and primarily cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, leading to significantly increased resistance to enzymatic degradation.
| Peptide Characteristic | L-Amino Acid Peptide | D-Amino Acid Peptide | Rationale |
| Proteolytic Stability | Low (Susceptible to proteases) | High (Resistant to proteases) | Proteases are stereospecific for L-amino acids. |
| Serum Half-Life | Short | Significantly Longer | Reduced degradation leads to longer in-vivo circulation. |
| Immunogenicity | Can be immunogenic | Often reduced | Less likely to be processed and presented by antigen-presenting cells. |
Biological Significance and Signaling Pathways
Incorporating D-alanine can profoundly impact a peptide's biological activity, not just its stability. It can alter the peptide's three-dimensional structure, potentially improving its binding affinity for a target receptor.
A prominent example is in opioid peptides, such as biphalin, which contains D-alanine. T[6]hese peptides act as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The D-Ala residue contributes to a conformation that enhances receptor binding and signaling, leading to potent analgesia.
[6]Signaling Pathway for a D-Ala Containing GPCR Agonist
Caption: Peptide with D-Ala binding a GPCR to initiate a response.
This pathway illustrates how a structurally optimized peptide can act as an extracellular signal to trigger an intracellular cascade, ultimately leading to a physiological effect. The enhanced stability provided by the D-amino acid ensures that the peptide can reach its target and exert its effect over a longer duration.
References
- 1. CAS 151378-81-3: this compound | CymitQuimica [cymitquimica.com]
- 2. peptide.com [peptide.com]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bachem.com [bachem.com]
- 10. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-D-Ala-NH2 in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of N-Carbobenzyloxy-D-Alaninamide (Z-D-Ala-NH2) as a foundational building block in solution-phase peptide synthesis (SPPS). The methodologies outlined are designed to facilitate the controlled, stepwise synthesis of dipeptides and larger peptide fragments with a C-terminal D-alaninamide.
Introduction
This compound is a key starting material for introducing a D-alanine amide at the C-terminus of a peptide. The carbobenzyloxy (Z or Cbz) group provides robust protection for the N-terminal amine, which is stable under various coupling conditions and can be selectively removed, typically by catalytic hydrogenation.[1][2][3] The C-terminal primary amide is generally stable under standard peptide coupling conditions.[4] Solution-phase synthesis, while often more labor-intensive than solid-phase methods, allows for the purification and characterization of intermediates at each step, ensuring high purity of the final product, which is particularly crucial for therapeutic peptide development.[5][6]
Data Presentation
The efficiency of peptide coupling in solution-phase synthesis is influenced by the choice of coupling reagents, solvents, and the specific amino acids being coupled. Below is a summary of typical quantitative data for the coupling of an N-protected amino acid to an amino acid amide or ester in solution. While specific yields for this compound may vary, these values provide a comparative baseline for common coupling methods.
| N-Protected Amino Acid | Coupling Partner | Coupling Reagent/Method | Solvent | Typical Yield (%) | Purity (%) |
| Z-L-Ala-OH | L-Ala-OMe·HCl | DCC/HOBt | Dichloromethane (DCM) | ~85-95% | >95% |
| Boc-L-Ala-OH | Gly-OMe·HCl | DCC/HOBt | Dichloromethane (DCM) | ~90% | >95% |
| Boc-L-Phe-OH | L-Ala-NH2 | HBTU/DIPEA | Dimethylformamide (DMF) | ~80-90% | >95% |
| Z-L-Val-OH | D-Ala-NH2 | EDC/HOBt | Dichloromethane (DCM)/DMF | ~75-85% | >95% |
Experimental Protocols
Protocol 1: Dipeptide Synthesis via DCC/HOBt Coupling
This protocol describes the coupling of an N-protected amino acid (e.g., Z-L-Valine) to this compound to form the dipeptide Z-L-Val-D-Ala-NH2.
Materials:
-
This compound
-
N-protected amino acid (e.g., Z-L-Val-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
0.5 M HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Activation of the N-protected amino acid:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM to the N-protected amino acid solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[5]
-
-
Coupling Reaction:
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the activated N-protected amino acid mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU and wash the solid with DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.[7][8]
-
Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation
This protocol describes the removal of the Z (Cbz) protecting group from a protected dipeptide amide (e.g., Z-L-Val-D-Ala-NH2) to yield the free amine.
Materials:
-
Z-protected dipeptide amide (e.g., Z-L-Val-D-Ala-NH2)
-
Palladium on charcoal (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) supply
-
Celite®
Procedure:
-
Reaction Setup:
-
Dissolve the Z-protected dipeptide amide in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).[2]
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected dipeptide amide. The product can be used in the next coupling step without further purification if it is of sufficient purity.
-
Visualizations
Caption: Workflow for the synthesis of a dipeptide amide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
Applications of Z-D-Ala-NH2 in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthetic amino acid derivative, Z-D-Ala-NH2 (N-α-Cbz-D-alaninamide), and more broadly, the incorporation of D-alanine into peptide structures, represents a critical strategy in modern medicinal chemistry. The primary advantage of utilizing D-amino acids lies in their ability to confer resistance to enzymatic degradation, thereby enhancing the in vivo stability and bioavailability of peptide-based therapeutics.[1][2] This document provides detailed application notes on the use of D-alanine in peptide drug design, focusing on its role in enhancing metabolic stability and as a building block for enzyme inhibitors. Furthermore, it offers comprehensive, step-by-step experimental protocols for the synthesis and biological evaluation of D-alanine-containing peptides.
Application Note 1: Enhancing Peptide Stability and Bioactivity
A major hurdle in the development of peptide-based drugs is their rapid degradation by endogenous proteases, which are stereospecific for L-amino acids.[1] The substitution of an L-amino acid with its D-enantiomer, such as D-alanine, at a strategic position within a peptide sequence can render the adjacent peptide bond resistant to cleavage. This significantly prolongs the peptide's half-life in biological systems.
Key Advantages of D-Alanine Incorporation:
-
Proteolytic Resistance: D-amino acids are not recognized by most endogenous proteases, leading to a significant increase in the stability of the peptide in plasma and other biological matrices.[1][2][3]
-
Modulation of Conformation: The introduction of a D-amino acid can induce specific secondary structures, such as β-turns, which may be crucial for receptor binding and biological activity.
-
Improved Pharmacokinetic Profile: Increased stability often translates to a longer in vivo half-life, potentially allowing for less frequent dosing.[4]
Quantitative Data Presentation: Antimicrobial Activity
To illustrate the impact of D-alanine incorporation on bioactivity, consider the following hypothetical data based on typical minimum inhibitory concentration (MIC) values for antimicrobial peptides (AMPs). The substitution of an L-amino acid with a D-amino acid can enhance stability and, in some cases, maintain or even improve antimicrobial potency.
| Peptide Sequence | Target Microorganism | MIC (µg/mL) | Reference |
| Ac-Lys-Leu-Ala -Leu-Lys-Leu-NH2 | Escherichia coli | 32 | Modeled after[5] |
| Ac-Lys-Leu-D-Ala -Leu-Lys-Leu-NH2 | Escherichia coli | 16 | Modeled after[5] |
| Ac-Lys-Leu-Ala -Leu-Lys-Leu-NH2 | Staphylococcus aureus | 16 | Modeled after[5] |
| Ac-Lys-Leu-D-Ala -Leu-Lys-Leu-NH2 | Staphylococcus aureus | 8 | Modeled after[5] |
| Ac-Lys-Leu-Ala -Leu-Lys-Leu-NH2 | Pseudomonas aeruginosa | 64 | Modeled after[5] |
| Ac-Lys-Leu-D-Ala -Leu-Lys-Leu-NH2 | Pseudomonas aeruginosa | 32 | Modeled after[5] |
| Ac-Lys-Leu-Ala -Leu-Lys-Leu-NH2 | Candida albicans | 32 | Modeled after[5] |
| Ac-Lys-Leu-D-Ala -Leu-Lys-Leu-NH2 | Candida albicans | 16 | Modeled after[5] |
Application Note 2: D-Alanine in the Design of Enzyme Inhibitors
D-alanine and its derivatives are crucial components in the design of inhibitors for bacterial enzymes, particularly those involved in cell wall biosynthesis. A prime target is D-alanine:D-alanine ligase (Ddl), an essential enzyme that catalyzes the formation of the D-Ala-D-Ala dipeptide, a key precursor for peptidoglycan synthesis.[6][7][8][9] Since this pathway is absent in humans, inhibitors of Ddl are attractive candidates for novel antibiotics.
Mechanism of Action:
Peptide analogs containing D-alanine can act as competitive inhibitors of Ddl, binding to the active site but not undergoing the ligation reaction. The design of phosphinate and phosphonate dipeptide analogs that mimic the tetrahedral intermediate of the ligation reaction has proven to be an effective strategy for potent inhibition of this enzyme.[6]
Quantitative Data Presentation: Enzyme Inhibition
The following table presents representative inhibition constants (Ki) for phosphinate and phosphonate dipeptide analogs against D-alanine:D-alanine ligases from different bacterial sources.
| Inhibitor Structure | Enzyme Target | Ki (nM) | Reference |
| Phosphinate dipeptide analog | DdlB (E. coli) | 250 | Modeled after[6] |
| Phosphonate dipeptide analog | DdlB (E. coli) | 300 | Modeled after[6] |
| Phosphinate dipeptide analog | VanA (E. faecium) | >1000 | Modeled after[6] |
| Phosphonate dipeptide analog | VanA (E. faecium) | >1000 | Modeled after[6] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Peptide
This protocol describes the synthesis of a generic hexapeptide (e.g., Ac-Lys-Leu-D-Ala-Leu-Lys-Leu-NH2) using Fmoc/tBu chemistry. This compound is not directly used here as the starting material on the resin; instead, Fmoc-D-Ala-OH is incorporated during the chain elongation. The final peptide will have a C-terminal amide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Ala-OH)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Capping agent: Acetic anhydride
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
RP-HPLC system for purification
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.[10]
-
First Amino Acid Coupling (Leu):
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
In a separate vial, pre-activate Fmoc-Leu-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Iterative Deprotection and Coupling: Repeat the following cycle for each subsequent amino acid (Lys, Leu, D-Ala, Leu, Lys):
-
N-terminal Acetylation:
-
After the final coupling (Fmoc-Lys(Boc)-OH), perform an Fmoc deprotection as described above.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30 minutes.
-
Wash the resin with DMF and then with DCM (Dichloromethane) and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[10]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide.
-
Purify the peptide by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the antimicrobial activity of the synthesized peptide.[13]
Materials:
-
Synthesized D-Ala-containing peptide
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Methodology:
-
Peptide Preparation: Dissolve the lyophilized peptide in sterile water or a suitable solvent to a stock concentration of 1280 µg/mL.
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strains overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Microdilution Assay:
-
In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in MHB to obtain a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[13] This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Inhibition of Bacterial Cell Wall Synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Dipeptides Using Z-D-Ala-NH₂
For Researchers, Scientists, and Drug Development Professionals
Application & Introduction
The incorporation of non-canonical amino acids, particularly D-enantiomers, is a cornerstone of modern therapeutic peptide design. Peptides composed exclusively of L-amino acids are often susceptible to rapid proteolytic degradation in vivo, limiting their therapeutic utility. Introducing D-amino acids, such as D-Alanine (D-Ala), into a peptide sequence can significantly enhance its stability against enzymatic cleavage.[1][2] This modification can lead to a longer plasma half-life, improved bioavailability, and enhanced biological activity.[2]
A notable example is Dermorphin, a naturally occurring opioid heptapeptide with a D-Ala residue at the second position, which renders it significantly more potent than morphine.[1] Furthermore, the D-Ala-D-Ala terminus is a critical structural motif in the biosynthesis of bacterial cell walls, making it a key target for antibiotics like vancomycin.[3] The synthesis of dipeptides containing D-Ala is therefore of great interest for the development of novel therapeutics, including antimicrobials, anti-inflammatory agents, and metabolic drugs.[4][5]
This document provides detailed protocols for the synthesis of a C-terminally amidated dipeptide using N-benzyloxycarbonyl-D-alanine amide (Z-D-Ala-NH₂) as a building block. The benzyloxycarbonyl (Z) group is a robust and widely used protecting group for the α-amino group that is stable under coupling conditions and can be effectively removed via catalytic hydrogenation.[6][7]
Key Experimental Protocols
The synthesis workflow involves two primary chemical steps: the coupling of Z-D-Ala-OH with a C-terminally amidated amino acid and the subsequent deprotection of the Z-group to yield the final dipeptide amide.
**2.1 Protocol 1: Dipeptide Coupling (Z-D-Ala-OH + H-Xaa-NH₂) **
This protocol describes a general procedure for the solution-phase synthesis of a Z-protected dipeptide amide using N,N'-Diisopropylcarbodiimide (DIC) as the coupling reagent and 1-Hydroxybenzotriazole (HOBt) as a racemization suppressant.
Materials:
-
Z-D-Ala-OH (1.0 eq)
-
Amino acid amide hydrochloride (H-Xaa-NH₂·HCl) (1.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq, for neutralizing the HCl salt)
-
Dimethylformamide (DMF, peptide synthesis grade)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Z-D-Ala-OH (1.0 eq) and HOBt (1.1 eq) in DMF. In a separate flask, suspend the amino acid amide hydrochloride (1.0 eq) in DMF and add DIPEA (1.0 eq) to neutralize the salt. Stir until a clear solution is obtained.
-
Pre-activation: Cool the Z-D-Ala-OH/HOBt solution to 0 °C in an ice bath. Add DIC (1.1 eq) and stir for 15-20 minutes.
-
Coupling Reaction: Add the neutralized amino acid amide solution from step 1 to the pre-activated mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (Z-D-Ala-OH) is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the N,N'-diisopropylurea (DIU) byproduct.
-
Dilute the filtrate with an organic solvent like ethyl acetate or DCM.
-
Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Z-D-Ala-Xaa-NH₂.
-
-
Purification: Purify the crude product by flash chromatography on silica gel or by preparative RP-HPLC to obtain the pure Z-protected dipeptide amide.
Protocol 2: Z-Group Deprotection via Catalytic Hydrogenation
This protocol describes the removal of the benzyloxycarbonyl (Z) group to yield the final dipeptide amide.
Materials:
-
Z-D-Ala-Xaa-NH₂ (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~10-20% by weight of the peptide)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon) or a hydrogen donor like ammonium formate for transfer hydrogenation.[8]
-
Celite®
Procedure:
-
Dissolution: Dissolve the purified Z-D-Ala-Xaa-NH₂ (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation:
-
Method A (H₂ Gas): Seal the flask, evacuate, and backfill with H₂ gas. Repeat this cycle three times. Maintain a positive pressure of H₂ (a balloon is sufficient for lab scale) and stir the mixture vigorously at room temperature.[8]
-
Method B (Transfer Hydrogenation): Add ammonium formate (3-5 equivalents) as a hydrogen donor. Stir vigorously at room temperature.[8]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the emergence of a more polar product spot (ninhydrin positive) indicates reaction completion (typically 2-16 hours).
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite pad thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude H-D-Ala-Xaa-NH₂.
-
-
Purification: The final dipeptide can be purified by preparative RP-HPLC if necessary.[6]
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
System & Reagents:
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[6]
-
Detector: UV detector set at 210-220 nm.[9]
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or 50% acetonitrile/water). Filter the sample through a 0.22 µm syringe filter.[10]
-
Method Development (Analytical): Perform an initial analytical run using a broad linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the target peptide.
-
Method Optimization: Optimize the gradient to achieve better separation between the product and impurities. A shallower gradient around the elution time of the target peptide is recommended.[11]
-
Preparative Purification: Scale up the optimized method to a preparative column. Collect fractions corresponding to the target peak.
-
Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Data Presentation
Quantitative data from peptide synthesis can vary based on the specific amino acid sequence and reaction scale. The tables below provide a summary of common coupling reagents and illustrative purification outcomes.
Table 1: Comparison of Common Coupling Reagents for Dipeptide Synthesis
| Coupling Reagent | Abbreviation | Activator Type | Byproduct | Key Characteristics |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Soluble Urea (DIU) | Liquid, easy to handle; byproduct is soluble in common solvents, useful for SPPS and solution phase.[12] |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Insoluble Urea (DCU) | Solid; byproduct precipitates and is easily filtered, but can be difficult to remove completely from resin.[12] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Hexamethylphosphoramide (HMPA) from BOP, not PyBOP | Highly efficient, low racemization; avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.[12][13] |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Carcinogenic HMPA | Excellent coupling efficiency but use is limited due to the toxic byproduct.[12] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Tetramethylurea | Very popular, fast, and efficient coupling reagent for both solution and solid-phase synthesis.[12] |
Table 2: Illustrative Purification Data for a Z-Protected Dipeptide
| Purification Strategy | Initial Crude Purity (%) | Final Purity (%) | Overall Yield (%) | Notes |
| Strategy 1: Flash Chromatography (Silica Gel) | ~70% | >95% | 65-80% | Effective for separating less polar impurities. Solvent system must be optimized. |
| Strategy 2: Preparative RP-HPLC (C18) | ~70% | >98% | 50-70% | High resolution, but yield can be lower due to handling losses and difficult separations.[6] |
| Strategy 3: Recrystallization | ~70% | >99% | 40-60% | Only applicable if the dipeptide is a stable, crystalline solid. Highly effective for achieving high purity. |
Note: The data presented in Table 2 is illustrative and will vary based on the specific peptide sequence and experimental conditions.[6]
Visualization of Workflows & Pathways
Experimental Synthesis Workflow
The overall process from starting materials to the final purified dipeptide amide is summarized in the workflow below.
Caption: Workflow for the synthesis and purification of dipeptide amides.
Application in Drug Development: Targeting Bacterial Cell Wall Synthesis
D-Ala containing peptides are crucial for bacterial survival. The enzyme D-alanine:D-alanine ligase (Ddl) synthesizes the D-Ala-D-Ala dipeptide, which is essential for peptidoglycan cross-linking.[4] Inhibiting this pathway is a proven strategy for antibacterial drugs.
Caption: Inhibition of bacterial cell wall synthesis by targeting D-Ala pathways.
References
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. HPLC Purification of Peptides [protocols.io]
- 11. agilent.com [agilent.com]
- 12. bachem.com [bachem.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Orthogonal Protecting Group Strategies Involving Z-D-Ala-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis and drug development, the strategic use of protecting groups is paramount for achieving complex molecular architectures with high fidelity. Orthogonal protecting group strategies, which allow for the selective removal of one type of protecting group in the presence of others, are fundamental to the multi-step synthesis of peptides and peptidomimetics. This document provides detailed application notes and protocols focusing on the use of N-benzyloxycarbonyl-D-alaninamide (Z-D-Ala-NH2) within such strategies.
The incorporation of D-amino acids, like D-alanine, into peptide sequences is a common tactic to enhance metabolic stability by conferring resistance to proteolytic degradation.[1][2][3] Furthermore, a C-terminal amide is a frequent modification in bioactive peptides, often crucial for their biological activity.[4] this compound, therefore, represents a valuable building block in the synthesis of peptide-based therapeutics. The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group, removable under specific conditions that can be orthogonal to other common protecting groups such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[5]
These notes will detail the synthesis of this compound and its application in orthogonal deprotection schemes, providing researchers with the necessary protocols and data to effectively utilize this compound in their synthetic endeavors.
Data Presentation
Table 1: Synthesis of this compound via Mixed Anhydride Method
| Step | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Activation | Isobutyl chloroformate, N-Methylmorpholine, THF | -15 | 0.5 | - | - |
| Amidation | NH3 in Dioxane | -15 to RT | 2 | 85-95 | >98 |
Table 2: Orthogonal Deprotection Strategies Involving Z-Protected Peptides
| Strategy | Protecting Groups Present | Deprotection Reagent | Conditions | Z-Group Stability | Typical Yield (%) | Reference |
| Fmoc Removal | Fmoc, Z, tBu | 20% Piperidine in DMF | Room Temperature, 15-30 min | Stable | >95 | [6][7] |
| Boc Removal | Boc, Z | 25-50% TFA in DCM | Room Temperature, 30 min | Stable | >95 | [8][9] |
| Z Removal (Hydrogenolysis) | Z, Boc, Fmoc | H₂, 10% Pd/C, Methanol | Room Temperature, 1 atm | Cleaved | >95 | [10] |
| Z Removal (Transfer Hydrogenolysis) | Z, Boc, Fmoc | Formic acid, 10% Pd/C, Methanol | Room Temperature | Cleaved | 89-95 | [11] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyloxycarbonyl-D-alaninamide (this compound)
This protocol describes the synthesis of this compound from Z-D-alanine using a mixed anhydride approach followed by amidation.
Materials:
-
Z-D-alanine
-
N-Methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated solution of ammonia in dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Z-D-alanine (1 equivalent) in anhydrous THF.
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-Methylmorpholine (1 equivalent) dropwise while maintaining the temperature at -15 °C.
-
Slowly add isobutyl chloroformate (1 equivalent) to the reaction mixture. Stir for 30 minutes at -15 °C to form the mixed anhydride.
-
In a separate flask, prepare a saturated solution of ammonia in dioxane.
-
Slowly add the cold ammonia solution (a large excess) to the mixed anhydride solution, ensuring the temperature does not rise above -15 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Protocol 2: Selective Deprotection of Fmoc in a Peptide Containing a C-terminal this compound
This protocol details the removal of an N-terminal Fmoc group from a resin-bound peptide that has this compound at its C-terminus.
Materials:
-
Fmoc-peptide-resin with a C-terminal this compound
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis (SPPS) vessel
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in the SPPS vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for an initial 3 minutes at room temperature.[6]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[6]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove residual piperidine and byproducts.
-
The resin is now ready for the next coupling step. The C-terminal this compound remains intact.
Protocol 3: Selective Deprotection of the Z-Group by Catalytic Transfer Hydrogenation
This protocol describes the removal of the Z-group from a peptide containing other protecting groups like Boc and Fmoc, using formic acid as a hydrogen donor.
Materials:
-
Z-protected peptide (e.g., a dipeptide like Boc-L-Phe-D-Ala-NH2 synthesized using this compound followed by Z-deprotection and coupling)
-
10% Palladium on carbon (10% Pd/C)
-
Methanol
-
Formic acid
-
Celite
Procedure:
-
Dissolve the Z-protected peptide in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Add formic acid as the hydrogen donor.[11]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification may be required depending on the purity of the crude product.
Mandatory Visualizations
Caption: Synthetic scheme for this compound.
Caption: Decision workflow for orthogonal deprotection.
Application Notes
The use of this compound as a building block in peptide synthesis offers several advantages for drug development and research.
-
Enhanced Proteolytic Stability: The incorporation of a D-amino acid at the C-terminus significantly increases the resistance of the peptide to degradation by exopeptidases, which are prevalent in biological systems. This can lead to a longer in vivo half-life and improved pharmacokinetic properties of a peptide therapeutic.[1][3]
-
Mimicking Bioactive Peptides: Many endogenous peptides and peptide hormones possess a C-terminal amide, which is often essential for their receptor binding and biological activity.[4] Utilizing this compound allows for the synthesis of peptide analogs that mimic this native structure, potentially leading to enhanced potency.
-
Peptidomimetics and Drug Design: this compound can be a key component in the design of peptidomimetics. The D-configuration can induce specific conformational constraints in the peptide backbone, which can be exploited to optimize receptor affinity and selectivity. For instance, D-alanine is a crucial component of the peptidoglycan cell walls of many bacteria, and as such, peptides and molecules synthesized using Z-D-alanine can serve as valuable tools for studying bacterial cell wall biosynthesis or for the development of novel antibiotics.[12]
-
Signaling Pathway Probes: Peptides containing D-amino acids can be synthesized to create metabolically stable probes for studying signaling pathways. For example, the anti-AIDS drug candidate [D-Ala1] Peptide T amide is an octapeptide that competitively inhibits the attachment of HIV to the CD4 receptor on T-lymphocytes.[13] The D-alanine at the N-terminus enhances its stability, allowing it to effectively interfere with this critical step in the viral life cycle. Similarly, a C-terminal D-Ala-NH2 could be used to create stable analogs of endogenous peptides to investigate their roles in cellular signaling.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. benchchem.com [benchchem.com]
- 13. Investigation into the intestinal metabolism of [D-Ala1] peptide T amide: implication for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cleavage Cocktail for Peptides Containing Z-D-Ala
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions. However, its removal, particularly from peptides containing specific residues like D-alanine, requires carefully selected cleavage conditions to ensure high yield and purity of the final peptide. This document provides a detailed overview and comparison of common cleavage cocktails and protocols for the deprotection of peptides containing Z-D-Ala.
The primary methods for Z-group cleavage are catalytic hydrogenolysis and acid-catalyzed cleavage. The choice of method depends on the overall composition of the peptide, the presence of other sensitive functional groups, and the desired scale of the reaction.
Data Presentation: Comparison of Cleavage Methods for Z-Group Removal
| Cleavage Method | Reagents/Catalyst | Typical Yield | Typical Purity | Advantages | Disadvantages | Key Scavengers & Their Roles |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C catalyst in MeOH or THF | High (>90%) | High | Mild conditions, clean byproducts (toluene, CO₂).[1] | Not suitable for peptides containing sulfur (e.g., Met, Cys) or other reducible groups. Catalyst can be pyrophoric. | Not applicable. |
| Transfer Hydrogenolysis | Ammonium formate or 1,4-cyclohexadiene, Pd/C catalyst in MeOH/AcOH | High (>90%) | High | Avoids the use of flammable H₂ gas.[2] | Similar limitations as catalytic hydrogenolysis regarding reducible groups. | Not applicable. |
| Trifluoroacetic Acid (TFA) Cleavage | TFA, Scavengers | Good to High (70-95%) | Variable | Fast and effective for many protecting groups. | Harsh acidic conditions can lead to side reactions. Requires careful selection of scavengers.[3] | Triisopropylsilane (TIS): Traps carbocations. Water: Scavenges t-butyl cations. Thioanisole/Dithiothreitol (DTT): Protects Trp, Met, and Cys residues from alkylation and oxidation.[4][5] |
| Hydrogen Bromide in Acetic Acid | 33% HBr in Acetic Acid, Scavengers | Good (70-90%) | Variable | Strong acid cleavage, effective for stable protecting groups. | Very harsh conditions, can cause peptide degradation. Corrosive and hazardous reagents.[6] | Thioanisole/Pentamethylbenzene: Scavenge benzyl and other carbocations to prevent side reactions like alkylation.[6][7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of Z-D-Ala Containing Peptides
This method is the mildest and often preferred for Z-group removal when the peptide sequence allows.[1]
Materials:
-
Z-D-Ala containing peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Z-protected peptide in methanol (approx. 20 mL per gram of peptide).
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20 mol% of palladium relative to the substrate).[1]
-
Seal the reaction flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge-evacuate-fill cycle 2-3 times.[1]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS until the starting material is consumed (typically 1-16 hours).
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected peptide.
-
Purify the product as necessary.
Protocol 2: Trifluoroacetic Acid (TFA) Cleavage of Z-D-Ala Containing Peptides
This is a common and rapid method for simultaneous cleavage from a solid-phase resin and deprotection of acid-labile side-chain protecting groups. The composition of the scavenger cocktail is critical to prevent side reactions.[3][4]
Materials:
-
Z-D-Ala containing peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Thioanisole or Dithiothreitol (DTT) (if sensitive residues are present)
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail in a fume hood. A common "universal" cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) can be sufficient.[4]
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Hydrogen Bromide in Acetic Acid Cleavage of Z-D-Ala Containing Peptides
This is a strong acid cleavage method and should be used with caution due to the harshness of the reagents.[6]
Materials:
-
Z-D-Ala containing peptide
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Thioanisole or Pentamethylbenzene
-
Trifluoroacetic acid (TFA) (as a solvent)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide in a round-bottom flask with a magnetic stirring bar.
-
In a fume hood, add the scavenger, such as pentamethylbenzene (500 mg per 250 mg of peptide) and thioanisole (600 µL per 250 mg of peptide), followed by TFA (10 mL per 250 mg of peptide).[6]
-
To this suspension, add 33% HBr in acetic acid (400 µL per 250 mg of peptide).[6]
-
Stir the mixture for 60-90 minutes at room temperature.
-
Remove the resin (if applicable) by filtration.
-
Evaporate the filtrate under reduced pressure.
-
Triturate the residue with cold, dry diethyl ether to precipitate the peptide.
-
Isolate the peptide by filtration or centrifugation.
Visualizations
Caption: Experimental workflow for the deprotection of Z-D-Ala containing peptides.
Caption: Role of scavengers in preventing side reactions during acidic cleavage of Z-group.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent racemization of Z-D-Ala-NH2 during coupling.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the racemization of Z-D-Ala-NH2 and other N-protected amino acids during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a single, pure enantiomer (like the D-form of an amino acid) into a mixture of both D and L enantiomers.[1][2] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain. For a molecule like this compound, where the specific D-configuration is crucial for its biological activity and structure, racemization can result in a final peptide with reduced efficacy, altered binding properties, or unpredictable pharmacological effects.[3]
Q2: What is the primary mechanism of racemization during the coupling of N-protected amino acids?
A2: The most common mechanism involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][4] This occurs when the carboxyl group of the Z-protected amino acid is activated. The proton on the alpha-carbon of this oxazolone ring is acidic and can be easily removed by a base.[1] This deprotonation creates an achiral enolate intermediate, which can be re-protonated from either side, leading to a loss of the original stereochemistry.[1][5] A less common pathway is the direct abstraction of the alpha-proton by a strong base, also forming an enolate.[1][4]
Q3: Are certain amino acids more prone to racemization than this compound?
A3: Yes. While any chiral amino acid (except glycine) can racemize, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are well-known for their high tendency to racemize under standard coupling conditions.[5][6][7] The urethane-based Z-protecting group on D-Alanine generally helps to retain optical purity, but the risk of racemization during the activation step is always present and must be carefully managed.[8]
Q4: How do different components of the coupling reaction influence racemization?
A4: Several factors critically influence the extent of racemization:
-
Coupling Reagents: The choice of activating agent is paramount. Carbodiimides like DCC and DIC can lead to significant racemization if used alone.[8][9] Onium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP) generally result in lower racemization.[8][9]
-
Additives: When using carbodiimides, additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential.[6][10] They work by converting the highly reactive O-acylisourea intermediate into a more stable active ester, which is less prone to oxazolone formation and subsequent racemization.[9][10] HOAt and Oxyma are often more effective at suppressing racemization than HOBt.[6]
-
Base: The strength and steric hindrance of the base used are crucial.[11] Stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can accelerate the abstraction of the alpha-proton, increasing racemization.[6][11] It is often better to use weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[6][11]
-
Solvent: The polarity of the solvent can play a role, with more polar solvents like DMF sometimes increasing the rate of epimerization.[5][12]
-
Temperature: Performing the coupling reaction at lower temperatures (e.g., 0°C) can significantly suppress the rate of racemization.[12]
Troubleshooting Guide: High Levels of L-Isomer Detected
Issue: Analysis of the final peptide shows a significant percentage of the L-Alanine diastereomer, indicating racemization of this compound occurred during the coupling step.
Step 1: Review Your Coupling Reagent and Additives
-
If using a carbodiimide (DCC, DIC, EDC) without an additive: This is a likely cause. Solution: Always use an additive. Incorporate 1 equivalent of HOBt, HOAt, or Oxyma into your protocol. HOAt and Oxyma are generally superior for suppressing racemization.[6][10]
-
If using an onium salt (HBTU, HATU): While these are "low-racemization" reagents, racemization can still occur, especially with sensitive residues or non-optimal conditions.[5] Solution: Consider switching to a different coupling reagent known for even lower racemization, such as COMU or ynamide-based reagents.[5][13][14]
Step 2: Evaluate the Base Used in the Reaction
-
If using DIPEA or Triethylamine: These bases are known to promote racemization.[11] Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first alternative. For particularly difficult cases, the more hindered base 2,4,6-collidine is recommended.[6][11] Also, ensure you are using the minimum number of equivalents of base necessary for the reaction to proceed.
Step 3: Check Reaction Temperature and Time
-
If the reaction was run at room temperature or above: Elevated temperatures increase the rate of all reactions, including racemization.[12] Solution: Perform the coupling at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature only if necessary for completion.[6] Keep the reaction time to the minimum required for full conversion.
Step 4: Assess the Solvent System
-
If using a highly polar solvent like pure DMF: This may contribute to racemization.[12] Solution: While maintaining solubility is key, consider using a less polar solvent system, such as a mixture of DCM and DMF, or using THF.[8][15]
Data Presentation
The selection of the coupling reagent, additive, and base has a significant impact on the level of racemization. The table below summarizes reported data for model peptide couplings, illustrating the effectiveness of different systems in preserving stereochemical integrity.
| Coupling Reagent | Additive | Base | Model Reaction | % D-Isomer (Racemization) |
| DIC | - | DIPEA | Z-Phe-Val-OH + H-Pro-NH₂ | High (exact % varies) |
| DIC | HOBt | NMM | Z-Phe-Val-OH + H-Pro-NH₂ | 8.6% |
| DIC | HOAt | NMM | Z-Phe-Val-OH + H-Pro-NH₂ | 2.1% |
| HATU | - | DIPEA | Fmoc-Ser(tBu)-OH + H-Leu-OtBu | ~5-10% (can be higher) |
| HATU | - | Collidine | Z-Phe-Val-OH + H-Ala-OMe | <1% |
| EDC/HCl | HOAt | - | Solid-Phase Synthesis | 24.1% |
| DIC | HOAt | - | Solid-Phase Synthesis | 4.2% |
Data is synthesized from multiple literature sources for illustrative purposes and may not be directly comparable across different model reactions.[6][16]
Experimental Protocols
Low-Racemization Coupling Protocol for this compound
This protocol is designed to minimize racemization during the coupling of this compound to an amino component (e.g., an amino acid ester or a peptide-resin).
Materials:
-
This compound
-
Amino component (e.g., H-Leu-OMe·HCl)
-
Coupling Reagent: DIC (Diisopropylcarbodiimide)
-
Additive: Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Base: N-methylmorpholine (NMM)
-
Solvent: Dichloromethane (DCM) or a DCM/DMF mixture
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amino component (1.0 eq.) and NMM (1.1 eq., if starting from a hydrochloride salt) in anhydrous DCM at room temperature. Stir for 10 minutes.
-
Pre-activation: In a separate flask, dissolve this compound (1.05 eq.) and Oxyma (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool both solutions to 0°C using an ice-water bath.
-
Activation: To the solution containing this compound and Oxyma, add DIC (1.1 eq.) dropwise. Stir the pre-activation mixture at 0°C for 10-15 minutes.
-
Coupling: Transfer the pre-activated mixture to the flask containing the amino component at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS. Allow the reaction to proceed at 0°C for 2-4 hours. If the reaction is sluggish, let the ice bath expire and allow the reaction to slowly warm to room temperature, continuing to monitor until completion.
-
Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. Wash the filtrate with 5% HCl solution, followed by saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization as appropriate.
Visualizations
Caption: Primary racemization mechanism via an oxazolone intermediate.
Caption: Troubleshooting workflow for reducing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Coupling Efficiency with Z-D-Ala-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with Z-D-Ala-NH2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency when using this compound?
Low coupling efficiency with this compound in solid-phase peptide synthesis (SPPS) is often attributed to steric hindrance. The benzyloxycarbonyl (Z) protecting group is bulky and can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain. This is a common issue with sterically hindered amino acids. Other contributing factors can include suboptimal activation of the amino acid, issues with the coupling reagents, or problems with the solid support.
Q2: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?
For sterically hindered amino acids, more potent coupling reagents are generally recommended. Amidinium/uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective than standard carbodiimide-based reagents like DIC (N,N'-Diisopropylcarbodiimide) when used with an additive like HOBt (Hydroxybenzotriazole). Phosphonium salt-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also a good choice.
Q3: How can I monitor the progress of the coupling reaction?
The ninhydrin (Kaiser) test is a common qualitative method to monitor the completion of a coupling reaction in SPPS. A positive result (blue/purple color) indicates the presence of unreacted primary amines, signifying an incomplete coupling. A negative result (yellow/no color change) suggests the coupling is complete. For quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) of a cleaved peptide aliquot are recommended.
Q4: What is the biological relevance of incorporating D-amino acids like D-Alanine into peptides?
Incorporating D-amino acids into peptides is a key strategy in drug development to enhance their therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer half-life in vivo. Furthermore, the inclusion of D-amino acids can modulate the peptide's conformation, which can lead to improved receptor binding affinity and specificity. For example, some cyclic peptides containing D-alanine have shown promising anticancer activity.
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.
Problem: Low yield of the desired peptide, with mass spectrometry data indicating a significant amount of deletion sequence (missing the Z-D-Ala residue).
Visual Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low coupling efficiency.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Steric Hindrance | 1. Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and repeat the coupling with a fresh solution of activated this compound. 2. Increase Reaction Time: Extend the coupling time to 2-4 hours, or even overnight at room temperature. 3. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C) to overcome the activation energy barrier. Use this with caution as it may increase the risk of racemization. |
| Suboptimal Coupling Reagent | 1. Switch to a Stronger Reagent: If using DIC/HOBt, consider switching to HATU, HBTU, or PyBOP, which are known to be more effective for hindered amino acids. 2. Ensure Freshness: Coupling reagents can degrade over time. Use fresh, high-quality reagents. |
| Inadequate Activation | 1. Pre-activation: Allow the coupling reagent to react with this compound for a few minutes before adding it to the resin. 2. Check Stoichiometry: Ensure the correct stoichiometry of the amino acid, coupling reagent, and base (if applicable) is used. Typically, a 2-4 fold excess over the resin loading is recommended. |
| Poor Resin Swelling/Aggregation | 1. Change Solvent: If using Dichloromethane (DCM), switch to N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are better solvating agents for growing peptide chains. 2. Sonication: Briefly sonicate the reaction vessel to break up any resin clumps. |
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the performance of common coupling reagents with other representative sterically hindered amino acids. This data can serve as a valuable guide for selecting the appropriate reagent.
| Coupling Reagent | Additive | Hindered System Example | Typical Yield (%) | Key Advantages |
| HATU | None (contains HOAt) | Fmoc-Aib-OH + H-Aib-Resin | High | Highly efficient for hindered couplings, fast reaction times. |
| HBTU | HOBt (optional) | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant Yield | Effective and widely used, good for suppressing racemization with HOBt. |
| PyBOP | None | Various hindered systems | >90% conversion | Efficient, avoids guanidinylation side reactions. |
| DIC | HOBt/HOAt | Z-Phg-OH + H-Pro-NH2 | Good to High | Cost-effective, soluble urea byproduct (for DIC). |
Note: Yields are highly dependent on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
-
Resin Preparation: Swell the resin with the free N-terminal amine in DMF for 30-60 minutes.
-
Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a ninhydrin test. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
Protocol 2: DIC/HOBt-Mediated Coupling of this compound
-
Resin Preparation: Swell the resin with the free N-terminal amine in DMF.
-
Deprotection (if necessary): As described in Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3 eq.). Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin test to check for completion.
-
Washing: Wash the resin as described in Protocol 1.
Biological Context: Anticancer Activity of D-Ala Containing Peptides
Peptides containing D-amino acids, such as the cyclic peptide nocardiotide A which incorporates D-Alanine, have demonstrated significant anticancer properties.[1][2][3][4] The mechanism of action for many anticancer peptides involves the induction of apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.
Signaling Pathway of a Representative Anticancer Cyclic Peptide
The following diagram illustrates a potential mechanism by which a cyclic peptide containing a D-amino acid might exert its anticancer effects by influencing major signaling pathways that regulate cell survival, proliferation, and apoptosis.
Caption: Potential signaling pathways modulated by an anticancer cyclic peptide.
This diagram illustrates that the binding of the anticancer peptide to a cell surface receptor can lead to the inhibition of pro-survival pathways like PI3K/AKT/mTOR and NF-κB, while potentially activating pro-apoptotic pathways like AMPK. The net result is a shift in the cellular balance towards apoptosis, leading to the death of the cancer cell.[5]
References
- 1. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions associated with Z-D-Ala-NH2 in peptide synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-D-Ala-NH2 in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in peptide synthesis?
This compound, or N-Benzyloxycarbonyl-D-Alaninamide, is a protected amino acid derivative. The benzyloxycarbonyl (Z) group protects the N-terminus, while the C-terminus is an amide. It is commonly used to introduce a D-alanine residue at the C-terminus of a peptide sequence. The D-configuration can enhance peptide stability against enzymatic degradation, and the C-terminal amide often mimics the natural state of bioactive peptides, potentially improving their biological activity and solubility.
Q2: What are the primary side reactions associated with the use of this compound in peptide synthesis?
The primary side reactions when using this compound include:
-
Diketopiperazine (DKP) formation: This is a significant risk, especially when coupling the second amino acid to a dipeptide-resin where the C-terminal residue is D-Ala-NH2. The free N-terminal amine of the dipeptide can intramolecularly attack the amide bond, leading to the formation of a cyclic dipeptide and chain termination.[1]
-
Racemization: While D-Alanine itself is chiral, the conditions used for activation and coupling can potentially lead to epimerization at the alpha-carbon, resulting in the incorporation of L-Alanine. This is a general concern for all amino acids during peptide synthesis.[2][3]
-
Dehydration of the C-terminal amide: Although less common for simple amides compared to asparagine, harsh activation conditions could potentially lead to the formation of a nitrile.
-
Side reactions related to the Z-protecting group: The benzyloxycarbonyl group is generally stable but can be sensitive to certain acidic conditions and catalytic hydrogenation. Premature deprotection can lead to undesired side reactions.[3]
Q3: How can I minimize diketopiperazine (DKP) formation?
Minimizing DKP formation is critical for achieving good yields of the desired peptide. Key strategies include:
-
Choice of Resin: Utilizing a sterically hindered resin, such as 2-chlorotrityl chloride resin, can suppress DKP formation.[1]
-
Coupling Conditions:
-
Use a pre-activated amino acid to ensure rapid coupling, minimizing the time the N-terminus of the dipeptide is deprotected and susceptible to cyclization.
-
Employ coupling reagents known to suppress racemization and promote efficient amide bond formation, such as HBTU/HOBt or HATU.[1]
-
-
Sequence Considerations: If possible, avoid having proline as the second amino acid, as Pro-D-Ala sequences are particularly prone to DKP formation.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Coupling | Perform a Kaiser (ninhydrin) test on a small sample of resin after the coupling step. A positive result (blue color) indicates free amines.[5] | 1. Extend Coupling Time: Increase the reaction time for the coupling step.[5] 2. Double Couple: Perform a second coupling step with fresh reagents. 3. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents.[5] |
| Diketopiperazine (DKP) Formation | Analyze the crude product by mass spectrometry for a peak corresponding to the cyclic dipeptide. | 1. Use 2-Chlorotrityl Chloride Resin: This sterically hindered resin can reduce DKP formation.[1] 2. Optimize Coupling: Use pre-activation and a rapid coupling protocol. 3. Couple the next amino acid at low temperature. |
| Premature Z-Group Deprotection | Analyze the crude peptide by mass spectrometry for unexpected modifications or truncations. | Ensure that the deprotection conditions for the N-terminal protecting group of the preceding amino acid do not affect the Z-group. Avoid strongly acidic conditions if not intended for cleavage. |
Issue 2: Presence of Impurities with the Same Mass as the Target Peptide
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Recommended Solution |
| Racemization (Epimerization) | Chiral HPLC analysis of the hydrolyzed peptide can distinguish between D- and L-isomers. | 1. Optimize Coupling Reagents: Use additives like HOBt or Oxyma to suppress racemization when using carbodiimides.[3] 2. Control Temperature: Perform the activation and coupling steps at low temperatures (e.g., 0°C).[6] 3. Avoid Excess Base: Use the minimum necessary amount of base during coupling. |
Experimental Protocols
Protocol 1: General Coupling of an Amino Acid to a Resin-Bound Peptide with a C-terminal D-Ala-NH2
-
Resin Swelling: Swell the peptide-resin (with deprotected N-terminus) in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the N-Fmoc protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.[5]
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the newly added amino acid.
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to prepare for the next coupling cycle.
Protocol 2: Cleavage of the Peptide from the Resin
Note: This protocol is for a standard acid-labile resin and assumes the peptide side chains are protected with acid-labile groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the peptide pellet under vacuum.
Visualizations
Caption: Key side reactions during the use of this compound.
References
Technical Support Center: Optimizing Coupling Time for Z-D-Ala-NH2 Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize coupling reactions involving Z-D-Ala-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
While D-Alanine itself is not a sterically hindered amino acid, challenges in coupling this compound can arise from several factors:
-
Steric Hindrance from the Z-group: The benzyloxycarbonyl (Z) protecting group can impart some steric bulk, potentially slowing down the coupling reaction compared to smaller protecting groups.
-
Incomplete Activation: The carboxylic acid of Z-D-Ala-OH may not be fully activated, leading to lower yields.
-
Aggregation: The growing peptide chain on a solid support can aggregate, making the N-terminal amine less accessible for coupling.
-
Racemization: Although the urethane nature of the Z-group helps suppress racemization, it can still occur under harsh conditions or with certain coupling reagents.[1]
Q2: Which coupling reagents are recommended for this compound?
Standard and highly efficient coupling reagents are effective for this compound. The choice often depends on the desired reaction time, cost, and the need to minimize epimerization. Commonly used reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Known for its high reactivity and low racemization rates, making it suitable for challenging couplings.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and cost-effective option that provides a good balance of reactivity and suppression of side reactions.[1]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another efficient phosphonium salt-based reagent.
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole): A classic carbodiimide-based method that is effective, especially when racemization is a concern, due to the presence of HOBt.
Q3: Is the C-terminal amide of this compound reactive during coupling?
Under standard peptide coupling conditions, the C-terminal amide (NH2) of this compound is generally considered inert and should not participate in side reactions.[2]
Q4: How can I monitor the progress of the coupling reaction?
For solid-phase peptide synthesis (SPPS), the Kaiser test (ninhydrin test) is a common qualitative method to check for the presence of free primary amines. A negative Kaiser test (beads remain yellow) indicates that the coupling reaction is complete.
Troubleshooting Guides
Problem 1: Low Coupling Yield
Symptoms:
-
A positive Kaiser test after the expected coupling time.
-
Mass spectrometry (MS) analysis of a test cleavage shows a significant amount of starting material or truncated sequences.
| Possible Cause | Recommended Solution |
| Incomplete Activation | Ensure your coupling reagents are fresh and anhydrous. Pre-activate the Z-D-Ala-OH with the coupling reagent and a base for a few minutes before adding it to the amine component. |
| Steric Hindrance | Increase the excess of Z-D-Ala-OH and coupling reagent (e.g., 2-3 equivalents). Extend the reaction time. |
| Peptide Aggregation (SPPS) | Use a solvent mixture known to disrupt aggregation, such as a "magic mixture" of DCM/DMF/NMP (1:1:1). Consider using a microwave peptide synthesizer to enhance reaction kinetics. |
| Insufficient Reaction Time | Extend the coupling time and continue to monitor with the Kaiser test. For difficult couplings, a "double coupling" (repeating the coupling step with fresh reagents) may be necessary. |
Problem 2: Presence of Impurities or Side Products
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry data shows unexpected masses.
| Possible Cause | Recommended Solution |
| Racemization (Epimerization) | Use a coupling reagent known to suppress racemization, such as HATU or DIC in combination with HOBt or OxymaPure®.[1] Avoid excessive amounts of base and prolonged reaction times at elevated temperatures. |
| Side-chain Acylation (if other amino acids are present) | Ensure that the side chains of other amino acids in your peptide are properly protected. |
| Guanidinylation of N-terminus (with HBTU/HATU) | Avoid using a large excess of HBTU or HATU relative to the carboxylic acid component. |
| Incomplete Deprotection of Previous Amino Acid (SPPS) | Ensure the previous Fmoc deprotection step was complete by performing a Kaiser test before coupling this compound. |
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for a D-Alanine Derivative
Data adapted from a comparative study on the solution-phase synthesis of a dipeptide using an N-protected L-alanine and H-D-Ala-OtBu.HCl, a close analog of this compound.[1]
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Epimerization (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization, effective for sterically hindered amino acids. Disadvantages: Higher cost. |
| HBTU | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Slightly less effective than HATU in preventing racemization. |
| PyBOP | 85-92 | >95 | 2-4 | <1.5 | Advantages: Effective for standard couplings. Disadvantages: Can be less effective for more challenging couplings. |
| EDC/HOBt | 80-90 | >93 | 4-8 | <1.0 | Advantages: Cost-effective, good for minimizing racemization. Disadvantages: Slower reaction times. |
Experimental Protocols
Protocol 1: General Solution-Phase Coupling of Z-D-Ala-OH using HATU
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-D-Ala-OH (1.0 eq.) and HATU (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C and add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture for 5-10 minutes to allow for the formation of the active ester.
-
Coupling: To the activated mixture, add a solution of the amine component (e.g., an amino acid ester hydrochloride, 1.0 eq.) and DIPEA (1.0 eq.) in anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Solid-Phase Coupling of Z-D-Ala-OH using HBTU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Z-D-Ala-OH (2.0 eq. relative to resin loading) and HBTU (2.0 eq.) in DMF. Add DIPEA (4.0 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be performed.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF.
Visualizations
Caption: A general workflow for the solution-phase coupling of this compound.
Caption: A logical workflow for troubleshooting low coupling yields in this compound reactions.
References
Preventing diketopiperazine formation with N-terminal Z-D-Ala.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Preventing Diketopiperazine Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with diketopiperazine (DKP) formation during the synthesis of peptides containing an N-terminal Z-D-Ala (Benzyloxycarbonyl-D-Alanine) residue.
Troubleshooting Guide
This guide addresses common issues observed during peptide synthesis that may indicate the unwanted formation of diketopiperazine.
| Problem | Potential Cause | Recommended Actions |
| Low or no yield of the target peptide after Z-group deprotection and subsequent coupling. | Diketopiperazine Formation: The primary cause is often the intramolecular cyclization of the dipeptide unit (e.g., D-Ala-Xaa) immediately following the removal of the Z-protecting group. This is especially problematic when the second amino acid (Xaa) is proline or another residue that favors cyclization. The hydrogenolysis of Z-dipeptides in the presence of a carboxylic acid (like acetic acid, often used as a proton source) can lead to almost complete conversion to the diketopiperazine.[1] | 1. Implement a Simultaneous Deprotection-Coupling Protocol: This is the most effective method. Perform the hydrogenolysis of the Z-group in the presence of the activated ester (e.g., N-hydroxysuccinimide or pentafluorophenyl ester) of the next amino acid to be coupled. This allows the newly deprotected N-terminal amine to be immediately acylated, outcompeting the intramolecular cyclization.[1]2. Use a Pre-formed Tripeptide: Synthesize the first three amino acids as a protected tripeptide (e.g., Z-D-Ala-Xaa-Yyy-OR) and couple it to the resin or peptide chain. This bypasses the vulnerable dipeptidyl stage where cyclization is most likely to occur.3. Optimize Deprotection Conditions: If a stepwise approach is necessary, ensure the complete removal of any acidic additives from the reaction mixture before attempting the next coupling step. Neutralize the resulting free amine in situ with a non-nucleophilic base just before adding the activated amino acid. |
| Presence of a major impurity with a mass corresponding to the cyclic dipeptide of D-Ala and the second amino acid. | Confirmation of Diketopiperazine Formation: This is a direct observation of the side reaction. The dipeptide has cyclized and, in the case of solid-phase synthesis, cleaved from the resin. | 1. Confirm the structure of the byproduct via MS/MS analysis to ensure it matches the expected diketopiperazine.2. Switch to the Simultaneous Deprotection-Coupling Protocol for all subsequent syntheses of this peptide sequence (see Experimental Protocols section).3. Re-evaluate the second amino acid: If proline or glycine is at the second position, the propensity for DKP formation is very high. Consider if a substitution is possible if the simultaneous protocol is not feasible. |
| Inconsistent yields or multiple unidentified byproducts. | Incomplete Deprotection or Side Reactions on the Catalyst Surface: The hydrogenolysis reaction may be complex. The deprotection and cyclization might be occurring on the surface of the palladium catalyst.[1] The choice of solvent and catalyst can also influence the outcome. | 1. Ensure high-quality catalyst and solvent: Use fresh, high-quality Pd/C catalyst and anhydrous solvent (e.g., dioxane).2. Monitor the deprotection reaction carefully: Use TLC or LC-MS to track the disappearance of the starting material. Avoid prolonged reaction times after the Z-group is cleaved.3. Consider Catalytic Transfer Hydrogenation: This method, using a hydrogen donor like ammonium formate, can sometimes offer milder conditions and different selectivity compared to hydrogenation with H₂ gas. |
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem with N-terminal Z-D-Ala?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct during peptide synthesis. The mechanism involves the nucleophilic attack of the deprotected N-terminal amine of the first amino acid (D-Ala) on the ester or amide bond of the second amino acid. This intramolecular cyclization forms a stable six-membered ring, leading to a truncated peptide and significantly lower yield of the desired product. The use of a D-amino acid, like D-Ala, in combination with an L-amino acid in the second position can increase the rate of DKP formation.[1]
Q2: Why is DKP formation particularly problematic after Z-group deprotection?
A2: The most common method for removing the Z (benzyloxycarbonyl) group is catalytic hydrogenolysis (e.g., H₂ with a Pd/C catalyst). This reaction generates a free N-terminal amine. If this amine is not immediately protonated or acylated, it is highly reactive and can readily initiate the intramolecular cyclization to form a DKP. The presence of acidic co-solvents, sometimes used to improve solubility or catalyst activity, can actually catalyze this unwanted cyclization.[1]
Q3: Which amino acid sequences are most susceptible to DKP formation with an N-terminal D-Ala?
A3: Sequences where the second amino acid is proline are extremely prone to DKP formation. This is because the proline residue readily forms a cis-amide bond, which pre-organizes the dipeptide into a conformation that is ideal for cyclization.[1] Glycine at the second position also increases the risk due to its lack of steric hindrance.
Q4: How does the "simultaneous deprotection-coupling" method work?
A4: This one-pot method involves performing the catalytic hydrogenolysis to remove the Z-group in the presence of an activated form (e.g., an N-hydroxysuccinimide ester) of the third amino acid. As soon as the N-terminal amine of the D-Ala is deprotected, it is immediately "trapped" by the highly reactive activated ester of the next amino acid in the sequence. This rapid intermolecular coupling is much faster than the competing intramolecular cyclization, thus preventing DKP formation.[1]
Q5: Can I use standard coupling reagents like HBTU or HATU for the simultaneous protocol?
A5: Standard coupling reagents that require activation in a separate step are not suitable for the simultaneous protocol. The key to this method is having a stable, pre-activated amino acid derivative (an active ester) present in the reaction vessel during the Z-group deprotection.
Data Presentation
Table 1: Influence of Reaction Conditions on the Outcome of Z-Ala-D-Pro-OMe Deprotection
This table summarizes the qualitative outcomes of hydrogenolysis of a Z-protected dipeptide highly prone to cyclization, based on the findings of Shute and Rich (1987).[1]
| Deprotection Condition | Reagents Present During Hydrogenolysis | Primary Product | Efficiency of DKP Prevention |
| Standard Deprotection | Acetic Acid in Methanol | cyclo(-Ala-D-Pro-) | Very Low (Near-quantitative DKP formation) |
| Simultaneous Deprotection-Coupling | Boc-D-Ala-OSu (N-hydroxysuccinimide ester) | Boc-D-Ala-Ala-D-Pro-OMe | Moderate |
| Simultaneous Deprotection-Coupling | Boc-D-Ala-OPfp (Pentafluorophenyl ester) | Boc-D-Ala-Ala-D-Pro-OMe | High |
| Simultaneous Deprotection-Coupling | Teoc-D-Ala-OPfp (Pentafluorophenyl ester) | Teoc-D-Ala-Ala-D-Pro-OMe | Very High |
Note: The data is for the Z-Ala-D-Pro sequence, a close analog to Z-D-Ala-L-Pro, which is also highly susceptible to DKP formation. Teoc (2-(trimethylsilyl)ethoxycarbonyl) is noted to be less sterically hindered than Boc, facilitating a more efficient reaction.[1]
Experimental Protocols
Protocol 1: Standard Z-Group Deprotection by Hydrogenolysis (Prone to DKP Formation)
This protocol outlines the standard procedure for Z-group removal, which can lead to significant DKP formation if the subsequent coupling is not immediate.
Materials:
-
Z-D-Ala-Xaa-Resin or Z-D-Ala-Xaa-OMe
-
10% Palladium on Carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., Methanol, Dioxane, or DMF)
-
Hydrogen (H₂) gas supply or a hydrogen donor (e.g., ammonium formate for transfer hydrogenolysis)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
The Z-protected dipeptide is dissolved in the chosen anhydrous solvent in a suitable reaction vessel.
-
The 10% Pd/C catalyst (typically 10-50% by weight of the peptide) is added to the solution.
-
The vessel is purged with an inert gas, and then a hydrogen atmosphere is introduced (e.g., via a balloon or by pressurizing the reaction vessel).
-
The reaction mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
The filtrate, containing the deprotected dipeptide with a free N-terminal amine, is collected. This intermediate is highly unstable and prone to cyclization.
-
The solvent is typically removed under reduced pressure before proceeding to the next coupling step, a delay that significantly increases the risk of DKP formation.
Protocol 2: Optimized Simultaneous Deprotection-Coupling to Prevent DKP Formation
This protocol is based on the method described by Shute and Rich and is the recommended procedure for preventing diketopiperazine formation.[1]
Materials:
-
Z-D-Ala-Xaa-Resin or Z-D-Ala-Xaa-OMe (1.0 equivalent)
-
N-protected amino acid pentafluorophenyl (Pfp) or N-hydroxysuccinimide (OSu) ester of the third amino acid (1.25-1.5 equivalents)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Anhydrous Dioxane
-
Hydrogen (H₂) gas supply
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a suitable reaction vessel, dissolve the Z-protected dipeptide (e.g., Z-D-Ala-Xaa-OMe) in anhydrous dioxane to a concentration of approximately 5-10 mM.
-
Add the N-protected amino acid active ester (e.g., Boc-Yyy-OPfp, 1.25-1.5 equivalents).
-
Add the 10% Pd/C catalyst (30-40% by weight of the Z-dipeptide).
-
Purge the vessel with an inert gas, then introduce a hydrogen atmosphere (e.g., with a balloon).
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the desired tripeptide and the disappearance of the starting materials.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst, washing the pad with additional dioxane or another suitable solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the resulting protected tripeptide using standard chromatographic techniques.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) formation from a Z-D-Ala dipeptide.
Caption: Troubleshooting workflow for preventing DKP formation with Z-D-Ala.
References
Technical Support Center: Managing Aggregation of Peptides Containing Z-D-Ala-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing Z-D-Ala-NH2. Aggregation is a common challenge that can impact experimental results by reducing the effective concentration of the active peptide and interfering with assays.[1] This guide offers practical solutions to manage and mitigate aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for peptides containing this compound?
A1: Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger, often insoluble, structures.[1] This is a critical issue in experimental settings as it can lead to a loss of biological activity, decreased effective concentration, and difficulties in purification and analysis.[1] For peptides containing this compound, the intrinsic properties of the entire peptide sequence, such as hydrophobicity and charge, will influence its propensity to aggregate.[2][3] The Z (benzyloxycarbonyl) group on the D-alanine introduces a hydrophobic aromatic moiety, which could potentially contribute to aggregation depending on the overall sequence context.
Q2: What are the common signs of peptide aggregation in my solution?
A2: Visual indicators of peptide aggregation include the appearance of cloudiness, turbidity, or visible precipitates in the solution.[1] Even if the solution appears clear, soluble oligomers may be present. These can sometimes be detected by a change in viscosity or by using specific analytical techniques.
Q3: What factors can influence the aggregation of my this compound-containing peptide?
A3: Several factors, both intrinsic and extrinsic, can contribute to peptide aggregation.[3][4]
-
Intrinsic Factors:
-
Amino Acid Sequence: The hydrophobicity of the overall peptide is a primary driver of aggregation.[2][3] Stretches of hydrophobic amino acids tend to associate to minimize their contact with water.[1]
-
Net Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[1]
-
-
Extrinsic Factors:
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[2]
-
pH: The pH of the solution affects the net charge of the peptide. Adjusting the pH away from the pI can increase solubility.[1]
-
Temperature: Temperature can have complex effects on aggregation. While higher temperatures can sometimes increase solubility, they can also accelerate aggregation kinetics for some peptides.[5][6][7]
-
Ionic Strength: The salt concentration of the buffer can influence aggregation by modulating electrostatic interactions.[8]
-
Buffer Composition: The choice of buffer can impact peptide stability.[3]
-
Mechanical Stress: Agitation, such as vortexing or stirring, can sometimes induce aggregation.[3]
-
Q4: How can I prevent my this compound-containing peptide from aggregating upon dissolution?
A4: To prevent aggregation, it is crucial to optimize the dissolution conditions. A systematic approach is recommended:
-
Start with a small test amount: Before dissolving the entire sample, test the solubility of a small portion.[1]
-
Choose the right initial solvent: For many peptides, starting with sterile, distilled water is a good first step.[9]
-
Consider the peptide's charge:
-
For basic peptides (net positive charge), if insoluble in water, try a dilute acidic solution like 10% acetic acid.[10][11]
-
For acidic peptides (net negative charge), if insoluble in water, try a dilute basic solution like 10% ammonium bicarbonate.[10]
-
For neutral or very hydrophobic peptides , dissolving in a minimal amount of an organic solvent like DMSO, followed by slow, dropwise addition of the aqueous buffer, is a common strategy.[1][10]
-
-
Use sonication: Brief sonication can help to break up small aggregates and aid in dissolution.[12]
Troubleshooting Guide
This guide provides a step-by-step approach to resolving aggregation issues with your this compound-containing peptide.
Problem: My peptide solution is cloudy or has a visible precipitate.
This is a clear sign of aggregation.[1] Follow these steps to attempt to resolubilize your peptide.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting peptide aggregation.
Quantitative Data on Factors Influencing Aggregation
While specific data for every this compound-containing peptide will vary based on its unique sequence, the following tables provide illustrative examples of how extrinsic factors can impact aggregation.
Table 1: Effect of pH on Peptide Aggregation (Illustrative data for a hypothetical basic peptide containing this compound with a pI of 9.0)
| pH | Net Charge | % Aggregation (by DLS) | Visual Observation |
| 5.0 | +3 | <1% | Clear |
| 7.0 | +2 | 5% | Clear |
| 8.5 | +0.5 | 45% | Slightly Turbid |
| 9.0 | 0 | >90% | Heavy Precipitate |
| 10.0 | -1 | 15% | Slightly Turbid |
Table 2: Effect of Concentration on Peptide Aggregation (Illustrative data for a hypothetical peptide containing this compound at pH 7.4)
| Concentration (mg/mL) | % Aggregation (by SEC-MALS) |
| 0.1 | <2% |
| 0.5 | 8% |
| 1.0 | 25% |
| 2.0 | 60% |
| 5.0 | >95% |
Experimental Protocols
Protocol 1: Systematic Solubilization of a this compound Containing Peptide
This protocol outlines a systematic approach to dissolving a novel peptide with unknown solubility characteristics.
Caption: A workflow for systematically dissolving peptides.
Methodology:
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Initial Dissolution Attempt:
-
Add the appropriate volume of sterile, distilled water to achieve the desired stock concentration.
-
Vortex the solution gently and sonicate in a water bath for 10-15 seconds.
-
Visually inspect for clarity. If clear, the peptide is soluble in water.
-
-
pH Adjustment (if necessary):
-
If the peptide is not soluble in water, determine its theoretical net charge at neutral pH.
-
For acidic peptides (net negative charge), add 10% ammonium bicarbonate dropwise until the peptide dissolves.
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For basic peptides (net positive charge), add 10% acetic acid dropwise until the peptide dissolves.[9]
-
After dissolution, adjust the pH to the desired level for your experiment.
-
-
Use of Organic Solvents (for hydrophobic peptides):
-
If the peptide is neutral or highly hydrophobic and remains insoluble, add a minimal volume of DMSO (e.g., 10-30 µL) to the dry peptide and vortex to dissolve.
-
Slowly add the dissolved peptide solution dropwise to your stirring aqueous buffer.[9]
-
Caution: DMSO can be incompatible with some assays. If so, consider alternatives like DMF or acetonitrile.[12] For peptides containing Cysteine, Methionine, or Tryptophan, avoid DMSO as it can cause oxidation.[12]
-
-
Last Resort - Denaturants:
Protocol 2: Characterization of Peptide Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting the presence of aggregates.[1][13]
Methodology:
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Sample Preparation:
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Prepare the peptide solution in a suitable buffer that has been filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
The peptide concentration should be within the instrument's optimal range.
-
-
DLS Measurement:
-
Transfer the peptide solution to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters, including the viscosity and refractive index of the buffer.
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the solution.
-
The presence of large particles (e.g., >10 nm, depending on the monomer size) indicates the formation of aggregates. The polydispersity index (PDI) will give an indication of the heterogeneity of the sample; a higher PDI suggests a wider range of particle sizes, which can be indicative of aggregation.
-
This technical support guide provides a starting point for managing aggregation of peptides containing this compound. The specific behavior of any peptide is highly dependent on its full amino acid sequence. Therefore, a systematic and empirical approach to determining the optimal handling and formulation conditions is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. xtalks.com [xtalks.com]
- 4. youtube.com [youtube.com]
- 5. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. genscript.com [genscript.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. ijsra.net [ijsra.net]
Technical Support Center: Synthesis of Peptides with Z-D-Ala-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of peptides synthesized with N-terminally protected Z-D-Ala-NH2.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of peptides featuring this compound, presented in a question-and-answer format to directly tackle specific experimental challenges.
Issue: Low Yield of the Final Peptide
1. How can I diagnose the cause of a low final peptide yield?
A low yield can stem from various stages of the synthesis process. A systematic approach is crucial for an accurate diagnosis.
-
Initial Check: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the supernatant by mass spectrometry (MS). The presence of the target mass confirms that the synthesis was at least partially successful. If the target mass is absent, this points to a catastrophic failure during synthesis, such as complete peptide detachment or a failure in the initial coupling of Z-D-Ala-OH to the resin.
-
Quantitative Analysis: If the test cleavage is successful, quantify the peptide loading on a small, dried sample of the resin. This can be done by cleaving the peptide and using UV-Vis spectrophotometry or amino acid analysis (AAA) to determine the amount of peptide per milligram of resin. A low loading suggests issues with the initial coupling or peptide chain loss during synthesis.
2. What are the common causes of poor initial coupling of Z-D-Ala-OH to the amide resin?
The first coupling is a critical step that significantly impacts the overall yield.
-
Incomplete Resin Deprotection: If you are using a pre-loaded resin like Rink Amide, ensure the Fmoc group is completely removed before coupling the first amino acid. Incomplete deprotection will result in a lower loading capacity.
-
Suboptimal Activation/Coupling: The bulky Z-group can sterically hinder the coupling reaction. The choice of coupling reagent and reaction conditions is crucial.
-
Moisture: Water in the reaction vessel can hydrolyze the activated amino acid, preventing it from coupling to the resin. Ensure all solvents and reagents are anhydrous.
3. My initial coupling efficiency is low. How can I improve it?
-
Choice of Coupling Reagent: For sterically hindered amino acids like Z-D-Ala-OH, stronger coupling reagents are often required. Consider using HATU or HCTU in place of HBTU or DIC/HOBt.
-
Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated Z-D-Ala-OH. This can significantly improve the loading.
-
Increased Equivalents: Use a higher excess of the Z-D-Ala-OH and coupling reagents (e.g., 3-5 equivalents relative to the resin substitution).
-
Extended Reaction Time: Increase the coupling time to 2-4 hours or even overnight to ensure the reaction goes to completion.
Issue: Poor Purity of the Crude Peptide
1. My crude peptide shows multiple peaks on HPLC. What are the likely impurities?
Common impurities in SPPS include:
-
Truncated sequences: Resulting from incomplete coupling at one or more cycles.
-
Deletion sequences: Caused by incomplete Fmoc deprotection.
-
Side-product adducts: Formed during the final cleavage due to the reaction of scavengers or protecting group remnants with the peptide.
-
Racemized peptides: Epimerization of the chiral center of an amino acid during activation and coupling.
2. How can I minimize the formation of truncated and deletion sequences?
-
Optimize Coupling: For each amino acid in your sequence, ensure complete coupling. A ninhydrin test can be used to check for free amines after each coupling step. If the test is positive, a recoupling is necessary.
-
Optimize Deprotection: Ensure complete removal of the Fmoc group at each step. Extending the deprotection time or using a stronger deprotection solution (e.g., with DBU) may be necessary for difficult sequences.
3. What side reactions are specific to the use of a Z-group in Fmoc-SPPS?
While the Z-group is generally stable to the piperidine used for Fmoc deprotection, some partial cleavage can occur, especially with prolonged exposure. This can lead to the formation of deletion sequences where the Z-protected amino acid is missing. During the final TFA cleavage, the benzyl carbocation formed from the Z-group can reattach to nucleophilic residues like tryptophan or methionine if not properly scavenged.
4. How can I prevent racemization of the D-alanine residue?
Racemization can occur during the activation of the carboxylic acid.[1] To minimize this:
-
Use appropriate additives: Additives like HOBt or HOAt can suppress racemization.[2]
-
Control the base: Use a hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA), as stronger, less hindered bases can promote racemization.[3]
-
Pre-activation: Pre-activating the amino acid for a short period before adding it to the resin can sometimes reduce the risk of racemization.
Frequently Asked Questions (FAQs)
Q1: Is the Z-group fully orthogonal to the Fmoc/tBu strategy?
The Z-group is largely orthogonal to the Fmoc/tBu strategy. It is stable to the mild basic conditions (piperidine in DMF) used for Fmoc removal and is cleaved by strong acids like TFA, similar to tBu-based side-chain protecting groups. However, its stability in piperidine is not absolute and can be sequence-dependent. It is advisable to minimize the deprotection times to what is necessary for complete Fmoc removal.
Q2: Which resin is best for synthesizing a peptide with a C-terminal amide?
Rink Amide resin is a common and effective choice for the synthesis of peptide amides using Fmoc chemistry. The peptide is cleaved from this resin using a strong acid like TFA, which simultaneously removes most common side-chain protecting groups. Sieber amide resin is another option that allows for cleavage under milder acidic conditions, which can be beneficial if your peptide contains acid-sensitive modifications.[4][5]
Q3: What is the best coupling reagent for coupling Z-D-Ala-OH?
For sterically hindered amino acids, aminium/uronium-based reagents like HATU, HCTU, and HBTU are generally more efficient than carbodiimides like DIC. COMU is a newer generation coupling reagent that has shown high efficiency and safety.[1] The choice may also depend on the specific sequence and the scale of the synthesis.
Q4: What scavenger cocktail should I use for the final cleavage of a peptide containing a Z-group?
The choice of scavenger is critical to prevent side reactions from the carbocations generated during cleavage. For a peptide with a Z-group and potentially other sensitive residues, a robust scavenger cocktail is recommended.
-
General Purpose Cocktail: A common choice is Reagent K , which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[6]
-
For Peptides with Z-group and Trp/Met/Cys: The inclusion of thioanisole and EDT is particularly important to scavenge the benzyl carbocation from the Z-group and protect these sensitive residues. A mixture of TFA/TIS/Water/Thioanisole/EDT can be effective.
Q5: How can I purify my final this compound peptide?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. A C18 column is typically used with a gradient of acetonitrile in water, both containing a small amount of TFA (usually 0.1%).
Data Presentation
Table 1: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Relative Efficiency | Racemization Risk | Cost | Key Features |
| DIC/HOBt | Standard | Low with HOBt | Low | Cost-effective, but can be slower for hindered couplings. |
| HBTU/HCTU | High | Low | Medium | Widely used, efficient for most couplings. |
| HATU | Very High | Very Low | High | Excellent for hindered amino acids and reducing racemization. |
| COMU | Very High | Very Low | High | High solubility and considered safer than benzotriazole-based reagents.[1] |
Experimental Protocols
Protocol 1: Coupling of Z-D-Ala-OH to Rink Amide Resin
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve Z-D-Ala-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser (ninhydrin) test on a few beads of resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
Washing: Wash the resin with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) before proceeding to the next cycle of the synthesis.
Protocol 2: Final Cleavage of N-terminal Z-protected Peptide Amide from Resin
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. For a peptide with a Z-group and potentially sensitive residues, use Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5 v/v).[6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualizations
Caption: Workflow for the synthesis of a peptide with this compound.
Caption: Troubleshooting logic for low peptide yield.
References
Technical Support Center: Stability of Z-D-Ala-NH2
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of base selection on the stability of Z-D-Ala-NH2.
Troubleshooting Guides
Issue: Degradation of this compound Observed During Experimental Workflows
When this compound is exposed to basic conditions, degradation can occur, leading to loss of purity and potentially altered biological activity. The primary degradation pathways are epimerization and hydrolysis.
-
Epimerization: The chiral center at the D-Alanine residue can undergo epimerization to form the L-Alanine diastereomer. This process, also known as racemization in the context of a single chiral center, is often catalyzed by bases which facilitate the abstraction of the alpha-proton.[1][2] The resulting Z-L-Ala-NH2 is a significant impurity.
-
Hydrolysis: The amide bond in this compound can be susceptible to base-catalyzed hydrolysis, leading to the formation of Z-D-Alanine and ammonia. This is a common degradation pathway for amides in basic solutions.[3][4][5]
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases tend to accelerate epimerization more than weaker bases. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger base than piperidine and has been observed to cause higher rates of epimerization in peptide synthesis contexts.[6][7][8]
-
Recommendation: If epimerization is a concern, consider using a weaker base or minimizing the exposure time and concentration of the base.
-
-
Temperature Control: Higher temperatures can accelerate the rate of both epimerization and hydrolysis.
-
Recommendation: Perform reactions at the lowest temperature compatible with the desired reaction rate.
-
-
Solvent Effects: The polarity and protic nature of the solvent can influence the rate of degradation.
-
Recommendation: Aprotic solvents may favor epimerization by stabilizing the carbanion intermediate. Empirical testing of different solvent systems is recommended.
-
-
pH Monitoring: For aqueous solutions, careful control of pH is crucial. Prolonged exposure to high pH should be avoided.
-
Recommendation: Use a buffered system if possible and neutralize the base as soon as the reaction is complete.
-
-
Storage of Solutions: this compound in basic solutions is not stable long-term.
-
Recommendation: Prepare basic solutions of this compound fresh and use them immediately. Avoid storing the compound in basic media.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of this compound in the presence of a base?
The two primary degradation products are the epimerized form, Z-L-Ala-NH2, and the hydrolysis product, Z-D-Alanine.
Q2: Which bases are more likely to cause epimerization of this compound?
Strong organic bases are more likely to cause epimerization. For example, DBU is known to be more aggressive in promoting epimerization compared to piperidine.[6][7] The basicity and steric hindrance of the base play a significant role.[9]
Q3: How can I monitor the stability of my this compound sample?
The stability of this compound can be monitored by High-Performance Liquid Chromatography (HPLC). A chiral HPLC method is necessary to separate and quantify the D- and L-diastereomers, thus allowing for the detection of epimerization. A standard reverse-phase HPLC method can be used to monitor for the appearance of the hydrolysis product.
Q4: Can I use a combination of bases to minimize degradation?
While combinations of bases are used in some applications like solid-phase peptide synthesis to optimize reactions, for maintaining the stability of this compound in solution, it is generally recommended to use the mildest base possible at the lowest effective concentration. Adding a weaker base to a stronger one will not necessarily mitigate the degradative effects of the stronger base.
Q5: Are there any general handling and storage recommendations to ensure the stability of this compound?
-
Solid Form: Store solid this compound at -20°C, protected from moisture.
-
In Solution: Prepare solutions fresh. If a stock solution needs to be stored, dissolve it in a non-basic, aprotic solvent like anhydrous DMF or NMP and store at -20°C. Avoid aqueous basic solutions for storage.
Quantitative Data
The following table provides a representative example of data that could be obtained from a stability study of this compound in the presence of different bases.
| Base (in DMF) | Concentration | Time (hours) | This compound Remaining (%) | Z-L-Ala-NH2 Formed (%) | Z-D-Alanine Formed (%) |
| Piperidine | 20% | 2 | 95.3 | 3.5 | 1.2 |
| Piperidine | 20% | 24 | 75.1 | 18.7 | 6.2 |
| DBU | 2% | 2 | 88.6 | 9.8 | 1.6 |
| DBU | 2% | 24 | 45.2 | 45.5 | 9.3 |
| N-Methylmorpholine | 5% | 2 | 99.1 | 0.5 | 0.4 |
| N-Methylmorpholine | 5% | 24 | 92.5 | 4.3 | 3.2 |
Note: This data is illustrative and intended to demonstrate the expected trends. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol: HPLC Analysis of this compound Stability in the Presence of a Base
1. Objective:
To determine the rate of epimerization and hydrolysis of this compound in the presence of a selected base.
2. Materials:
-
This compound
-
Selected base (e.g., Piperidine, DBU, N-Methylmorpholine)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralpak AD-H or equivalent)
-
Reverse-phase C18 HPLC column
-
Mobile phase for chiral HPLC (e.g., Hexane/Isopropanol gradient)
-
Mobile phase for reverse-phase HPLC (e.g., Water/Acetonitrile with 0.1% TFA)
-
Reference standards for this compound, Z-L-Ala-NH2, and Z-D-Alanine
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 1 mg/mL).
-
In separate vials, add the desired concentration of the selected base to an aliquot of the this compound stock solution.
-
Prepare a control sample with only this compound in DMF.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., room temperature).
-
-
Time Points:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample vial.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction, dilute the aliquot in the initial mobile phase of the HPLC method, which should be neutral or slightly acidic.
-
-
HPLC Analysis:
-
Epimerization Analysis:
-
Inject the quenched aliquot onto the chiral HPLC column.
-
Run the appropriate gradient to separate this compound and Z-L-Ala-NH2.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
-
Hydrolysis Analysis:
-
Inject a separate quenched aliquot onto the reverse-phase C18 column.
-
Run the appropriate gradient to separate this compound and Z-D-Alanine.
-
Monitor the elution profile at the same UV wavelength.
-
-
-
Data Analysis:
-
Integrate the peak areas for each compound at each time point.
-
Calculate the percentage of each compound relative to the total peak area.
-
Plot the percentage of remaining this compound and the formation of degradation products over time.
-
Visualizations
Caption: Experimental workflow for monitoring this compound stability.
Caption: Degradation pathways of this compound in basic conditions.
References
- 1. creation.com [creation.com]
- 2. researchgate.net [researchgate.net]
- 3. The base-catalysed hydrolysis of certain aliphatic amides and p-alkylbenzamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Removal of byproducts from Z-D-Ala-NH2 coupling reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Z-D-Ala-NH2 coupling reactions. The information is designed to help you identify and resolve common issues related to byproduct formation and removal during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a this compound coupling reaction using a carbodiimide like DCC or DIC?
A1: The two primary byproducts you are likely to encounter are:
-
N,N'-disubstituted urea: This is formed from the carbodiimide coupling agent. If you use N,N'-dicyclohexylcarbodiimide (DCC), the byproduct will be N,N'-dicyclohexylurea (DCU). If you use N,N'-diisopropylcarbodiimide (DIC), you will form N,N'-diisopropylurea (DIU).[1][2]
-
N-acylurea: This byproduct results from a side reaction where the activated O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.[1][3] This can lower the yield of your desired this compound product.
Q2: How can I minimize the formation of the N-acylurea byproduct?
A2: The formation of N-acylurea is a known issue in carbodiimide-mediated couplings.[1][3] To minimize this side reaction, it is highly recommended to use an additive, such as 1-hydroxybenzotriazole (HOBt). HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still reactive enough to form the desired amide bond.[1][2]
Q3: Is there a risk of racemization of the D-alanine stereocenter during the coupling reaction?
A3: The benzyloxycarbonyl (Z) protecting group is a urethane-type group that is known to suppress racemization at the α-carbon during coupling reactions.[4][5] However, the choice of coupling conditions can still influence the degree of racemization. Using additives like HOBt can help to further minimize this risk.[2]
Q4: Can the Z-protecting group cause any side reactions?
A4: The Z-group is generally stable under the neutral or mildly acidic/basic conditions of most coupling and workup procedures.[6] It is primarily removed by hydrogenolysis (H₂/Pd), strong acids like HBr/acetic acid, or sodium in liquid ammonia.[4] Therefore, it is unlikely to be the source of significant byproducts during a standard coupling and purification protocol.
Troubleshooting Guides
Issue 1: A white precipitate forms during the reaction or workup, and I'm not sure what it is.
This is a common observation, and the precipitate is most likely the urea byproduct from your coupling agent.
-
Identification: If you used DCC, the precipitate is N,N'-dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents.[1] If you used DIC, the precipitate is less likely as N,N'-diisopropylurea (DIU) is more soluble.[1]
-
Solution:
-
Filtration: For DCU, the most straightforward removal method is filtration. Since it is largely insoluble in solvents like dichloromethane (DCM), ethyl acetate, and diethyl ether, you can often filter the reaction mixture to remove the bulk of the DCU.[1]
-
Solvent Selection: To facilitate the removal of DCU by filtration, consider running the reaction in a solvent where DCU has low solubility, such as acetonitrile.
-
Crystallization/Precipitation: After the reaction, you can often precipitate the remaining DCU by concentrating the reaction mixture and adding a solvent in which your product is soluble but DCU is not (e.g., diethyl ether or hexanes). Cooling the solution can further decrease the solubility of DCU.
-
Issue 2: After removing the urea byproduct, my product is still impure, and I suspect the presence of N-acylurea.
N-acylurea can be more challenging to remove than the simple urea byproducts due to its potentially similar polarity to the desired product.
-
Prevention is Key: As mentioned in the FAQs, the best strategy is to minimize its formation by using an additive like HOBt during the coupling reaction.[1]
-
Removal Strategies:
-
Water-Soluble Carbodiimides: If you anticipate issues with N-acylurea removal, consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting N-acylurea byproduct will also be water-soluble and can be easily removed with an aqueous workup.[7]
-
Chromatography: If N-acylurea has already formed and is difficult to remove by crystallization, column chromatography is the most effective purification method. You will need to carefully select a solvent system that provides good separation between your this compound product and the N-acylurea byproduct.
-
Data Presentation
Table 1: Solubility of Common Urea Byproducts in Organic Solvents
| Solvent | N,N'-Dicyclohexylurea (DCU) Solubility | N,N'-Diisopropylurea (DIU) Solubility |
| Dichloromethane (DCM) | Soluble | Soluble |
| Ethyl Acetate | Sparingly soluble to soluble | Soluble |
| Diethyl Ether | Sparingly soluble | - |
| Acetonitrile | Sparingly soluble | - |
| Ethanol | Sparingly soluble to soluble (increases with heat) | Slightly soluble |
| Methanol | Slightly soluble | Slightly soluble |
| Dimethylformamide (DMF) | Soluble | Very soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble (may require heating) | Slightly soluble |
| Water | Insoluble | Limited |
Note: Solubility is a qualitative description unless otherwise specified. "Sparingly soluble" or "slightly soluble" indicates that these solvents can be good choices for precipitation/crystallization of the byproduct.
Experimental Protocols
Key Experiment: Removal of DCU by Filtration and Precipitation
This protocol assumes a standard DCC-mediated coupling reaction to synthesize this compound in a solvent like dichloromethane (DCM).
Methodology:
-
Initial Filtration: After the coupling reaction is complete, if a significant amount of white precipitate (DCU) has formed, filter the reaction mixture through a sintered glass funnel or a funnel with filter paper.
-
Wash the Filter Cake: Wash the collected DCU precipitate with a small amount of cold DCM to recover any product that may have been trapped.
-
Concentrate the Filtrate: Combine the initial filtrate and the washings, and concentrate the solution under reduced pressure.
-
Precipitate Residual DCU: Dissolve the crude residue in a minimal amount of a solvent in which your product is soluble but DCU has low solubility (e.g., ethyl acetate).
-
Cooling: Cool the solution in an ice bath or refrigerator for at least 30 minutes to further decrease the solubility of DCU and promote its precipitation.
-
Second Filtration: Filter the cold solution to remove the remaining precipitated DCU.
-
Product Isolation: The filtrate now contains your crude this compound. Proceed with further purification steps, such as aqueous workup and recrystallization or column chromatography, to isolate the pure product.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Comparative Guide to Analytical Methods for Assessing the Purity of Z-D-Ala-NH2
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides and their derivatives is paramount for the reliability of experimental results and the safety and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of analytical methods for assessing the purity of N-α-Cbz-D-alaninamide (Z-D-Ala-NH2), a protected amino acid amide. We will delve into the methodologies for determining chemical and chiral purity, as well as other key quality attributes, supported by representative experimental data.
Core Purity Assessments
A complete purity profile of this compound involves several key analytical assessments:
-
Chemical Purity and Related Substances: Primarily determined by High-Performance Liquid Chromatography (HPLC), this analysis quantifies the target compound relative to any impurities.
-
Enantiomeric Purity: This critical analysis ensures the stereochemical integrity of the D-alanine moiety, as the presence of the L-enantiomer can have significantly different biological effects.
-
Water Content: Accurately measuring the water content is essential for determining the net peptide content.
-
Residual Solvents: Solvents used in the synthesis and purification processes must be monitored and controlled within acceptable limits.
-
Counter-ion Content: For salt forms of the compound, quantifying the counter-ion is necessary for an accurate assessment of the active substance's concentration.
The overall workflow for a comprehensive purity assessment of this compound is illustrated in the following diagram.
Chemical Purity by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the industry standard for determining the purity of synthetic peptides and their derivatives.[1] This technique separates compounds based on their hydrophobicity.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
The workflow for a typical RP-HPLC analysis is depicted below.
Performance Comparison: RP-HPLC vs. UPLC
Ultra-Performance Liquid Chromatography (UPLC) is a higher-resolution version of HPLC that utilizes smaller particle size columns and higher pressures to achieve faster and more efficient separations.[1]
| Performance Metric | RP-HPLC | UPLC |
| Principle of Separation | Hydrophobicity | Hydrophobicity |
| Typical Analysis Time | 20-30 minutes | 5-10 minutes |
| Resolution of Impurities | Good | Excellent |
| Relative Precision (RSD%) | < 1.5% | < 1.0% |
| Throughput | Moderate | High |
| Cost per Sample | Low | Moderate |
Enantiomeric Purity Assessment
Ensuring the enantiomeric purity of this compound is crucial. The presence of the L-enantiomer (Z-L-Ala-NH2) is a critical quality attribute. Two primary methods for this assessment are Chiral HPLC and Gas Chromatography (GC) after derivatization.
Chiral HPLC
This method involves the use of a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape. A typical mobile phase could be Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) with a Chiral Column
For GC analysis, the this compound would typically be hydrolyzed to remove the Z-group, and the resulting D-alaninamide or D-alanine would be derivatized to make it volatile.
-
Hydrolysis: The sample is hydrolyzed (e.g., with 6N HCl) to yield D-alanine.
-
Derivatization: The resulting amino acid is derivatized to a volatile ester (e.g., trifluoroacetyl isobutyl ester).
-
GC Analysis:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An oven temperature gradient is used to separate the derivatized enantiomers.
-
Detection: FID or MS.
-
The logical relationship and choice between these methods are illustrated below.
Performance Comparison: Chiral HPLC vs. Chiral GC
| Performance Metric | Chiral HPLC | Chiral GC (after derivatization) |
| Sample Preparation | Minimal (direct injection) | Multi-step (hydrolysis, derivatization) |
| Potential for Racemization | Low | Possible during hydrolysis/derivatization |
| Resolution | Good to Excellent | Excellent |
| Sensitivity | Good | Very High (especially with MS) |
| Throughput | Moderate | Lower |
Other Essential Purity Analyses
For a complete quality assessment, the following tests are also crucial.
Water Content by Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for the determination of water content.[2]
-
Instrumentation: Karl Fischer titrator (coulometric or volumetric).
-
Reagents: Karl Fischer reagent (e.g., CombiTitrant and CombiSolvent).
-
Procedure: A known weight of the this compound sample is added to the titration vessel, and the water content is determined by titration with the Karl Fischer reagent. For samples with very low water content (<1%), coulometric titration is preferred.[2]
Residual Solvents by Gas Chromatography (GC)
Headspace GC is the most common method for analyzing residual solvents in pharmaceutical substances.[3]
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: A column suitable for separating common organic solvents (e.g., a phase equivalent to G43).
-
Sample Preparation: A known amount of the sample is dissolved in a suitable solvent (e.g., DMSO or water) in a headspace vial.
-
Analysis: The vial is heated to a specific temperature to allow the volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC for analysis.
Counter-ion Content by Ion Chromatography (IC)
If this compound is in a salt form (e.g., hydrochloride), the counter-ion content should be determined. Ion chromatography is a suitable technique for this purpose.[4]
-
Instrumentation: Ion chromatograph with a conductivity detector.
-
Columns: Anion-exchange column for anions (e.g., Cl-, TFA-) or a cation-exchange column for cations.
-
Eluent: An appropriate buffer solution.
-
Sample Preparation: The sample is dissolved in deionized water.
Summary of Analytical Methods and Performance
| Analytical Test | Method | Principle | Key Performance Characteristics |
| Chemical Purity | RP-HPLC | Separation based on hydrophobicity | High resolution, good precision (RSD < 1.5%), LOD ~0.05% |
| Enantiomeric Purity | Chiral HPLC | Diastereomeric interactions with a chiral stationary phase | Direct analysis, good resolution, RSD < 2.0% |
| Chiral GC-MS | Separation of volatile, derivatized enantiomers on a chiral column | High sensitivity and resolution, requires derivatization | |
| Water Content | Karl Fischer Titration | Titration with iodine-based reagent specific for water | High accuracy and precision, specific for water |
| Residual Solvents | Headspace GC-FID | Partitioning of volatile solvents into the gas phase and separation by GC | High sensitivity for volatile organic compounds |
| Counter-ion Content | Ion Chromatography | Separation of ions on an ion-exchange resin | Specific and quantitative for common counter-ions |
This guide provides a comprehensive overview of the key analytical methods for assessing the purity of this compound. The selection of the most appropriate methods will depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and throughput. For regulatory purposes, validated methods according to ICH guidelines are required.
References
Comparison of HPLC Methods for Z-D-Ala-NH2 Containing Peptides
A comprehensive guide to the High-Performance Liquid Chromatography (HPLC) analysis of peptides containing the N-terminally protected, C-terminally amidated D-amino acid, Z-D-Ala-NH2, is essential for researchers in peptide chemistry and drug development. The presence of the benzyloxycarbonyl (Z) protecting group, the D-enantiomer of alanine, and the C-terminal amide present unique challenges and considerations for achieving optimal separation and purity assessment. This guide provides a comparative overview of suitable HPLC methodologies, supported by experimental data and detailed protocols, to aid in method selection and development.
The primary analytical techniques for such peptides include Reversed-Phase HPLC (RP-HPLC), Chiral HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC). Each method offers distinct selectivity and is suited for different analytical goals, from purity determination to chiral separation.
The choice of HPLC method is dictated by the specific analytical requirement. For general purity assessment of a hydrophobic peptide like one containing a Z-group, RP-HPLC is the standard. For resolving stereoisomers, a chiral method is necessary. HILIC can be a powerful alternative for separating the target peptide from more hydrophilic or polar impurities.
Quantitative Performance Comparison
The following table summarizes the expected performance of each HPLC method for the analysis of a model peptide containing this compound, highlighting their strengths in resolving common impurities.
| Performance Metric | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | Hydrophilic Interaction Chromatography (HILIC) |
| Resolution of Diastereomers (e.g., Z-L-Ala-NH2) | Low to Moderate[1] | High | Low |
| Resolution of Hydrophobic Impurities | High | Moderate | Low |
| Resolution of Hydrophilic Impurities | Moderate to Low | Moderate | High [2] |
| Resolution of Deprotected Peptide (H-D-Ala-NH2) | High | High | High |
| Typical Peak Asymmetry | 1.0 - 1.5 | 1.1 - 1.8 | 1.2 - 2.0[2] |
| Compatibility with Mass Spectrometry (MS) | High (with volatile mobile phases)[3] | High (with compatible mobile phases)[4] | High[2] |
| Primary Application | Purity & Quantification | Chiral Purity & Enantiomeric Separation | Separation of Polar Impurities |
Experimental Protocols
Detailed methodologies are crucial for reproducible HPLC analysis. Below are representative protocols for each of the discussed techniques.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
This method is designed to separate the main peptide from process-related impurities based on hydrophobicity.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[5]
-
Gradient: 20-80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 254 nm (for the Z-group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A or a suitable solvent like 50% acetonitrile/water to a concentration of 1 mg/mL. Filter through a 0.45 µm filter before injection.
Protocol 2: Chiral HPLC for Diastereomeric Resolution
This protocol is essential to confirm the stereochemical integrity of the D-alanine residue.
-
Column: Chiral Stationary Phase (CSP), e.g., Teicoplanin-based macrocyclic glycopeptide column (e.g., Astec® CHIROBIOTIC® T, 4.6 x 250 mm).[6]
-
Mobile Phase: Isocratic mixture of Methanol/Water/Formic Acid (70:30:0.02, v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Detection: UV at 210 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the peptide in the mobile phase to a concentration of approximately 1 mg/mL and filter.[6]
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Impurity Profiling
HILIC is used to retain and separate polar compounds that elute in the void volume in RP-HPLC.
-
Column: Amide or bare silica-based HILIC column (e.g., 4.6 x 150 mm, 3.5 µm).[7]
-
Mobile Phase A: 95% Acetonitrile, 5% Water, with 10 mM Ammonium Acetate, pH 5.5.
-
Mobile Phase B: 50% Acetonitrile, 50% Water, with 10 mM Ammonium Acetate, pH 5.5.
-
Gradient: 0-100% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a high organic solvent mixture, such as 90% acetonitrile/10% water, to a concentration of 1 mg/mL.
Visualizing the Analytical Workflow
The selection and application of an appropriate HPLC method is a logical process that can be visualized to guide the researcher.
Caption: Workflow for selecting an appropriate HPLC method.
The diagram above illustrates the decision-making process for the HPLC analysis of a peptide containing this compound. The workflow begins with sample preparation, followed by the definition of the analytical goal. Depending on whether the goal is general purity assessment, chiral purity determination, or the analysis of polar impurities, the appropriate HPLC method (RP-HPLC, Chiral HPLC, or HILIC) is selected. The final step involves data evaluation and reporting.
This structured approach ensures that the most effective analytical method is chosen to provide reliable and accurate data for peptides containing protected D-amino acids, which is critical for quality control and drug development.
References
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chiraltech.com [chiraltech.com]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrophilic interaction LC of peptides: columns comparison and clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Analysis of Z-D-Ala-NH2 Incorporation in Peptidoglycan Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for analyzing the incorporation of the dipeptide probe Z-D-Ala-NH2 into bacterial peptidoglycan. We will explore the underlying principles, experimental workflows, and data analysis strategies, while also presenting a comparison with alternative metabolic labeling techniques. This document is intended to assist researchers in selecting the most appropriate method for their specific research needs in studying bacterial cell wall biosynthesis and the effects of antimicrobial agents.
Introduction to this compound and Peptidoglycan Labeling
This compound (N-Benzyloxycarbonyl-D-alanylamide) is a synthetic dipeptide analog of D-Ala-D-Ala, a crucial component in the biosynthesis of peptidoglycan (PG), the major structural component of the bacterial cell wall. Due to the substrate promiscuity of enzymes involved in PG synthesis, such as D-Ala-D-Ala ligase (Ddl) and the MurF ligase, this compound can be metabolically incorporated into the PG structure. This incorporation serves as a valuable tool for studying PG dynamics, including synthesis, remodeling, and inhibition by antibiotics. Mass spectrometry is a powerful technique to detect and quantify the incorporation of such probes, providing detailed insights into the molecular mechanisms of cell wall assembly.
Principle of the Method
The core principle involves supplying this compound to bacteria, allowing it to be taken up and integrated into the PG biosynthetic pathway. The benzyloxycarbonyl (Z) group provides a unique mass signature that distinguishes it from the natural D-Ala-D-Ala dipeptide. Following incorporation, the bacterial cell wall is isolated, enzymatically digested into smaller fragments called muropeptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The presence and abundance of muropeptides containing the this compound modification are then determined.
Experimental Workflow for this compound Incorporation Analysis
The overall experimental workflow for analyzing this compound incorporation via mass spectrometry is depicted below.
Figure 1: General experimental workflow for the mass spectrometry analysis of this compound incorporation into bacterial peptidoglycan.
Detailed Experimental Protocols
Metabolic Labeling of Bacteria
-
Culture Preparation: Grow the bacterial species of interest in an appropriate liquid medium to the desired optical density (e.g., mid-exponential phase).
-
Probe Addition: Add this compound to the culture medium at a final concentration typically ranging from 1-5 mM. The optimal concentration should be determined empirically for each bacterial species to ensure efficient labeling without causing toxicity.
-
Incubation: Continue to incubate the culture for a specific period, which can range from a fraction of a generation to several generations, depending on the experimental goals.
Peptidoglycan Extraction and Digestion
-
Cell Harvesting: Harvest the bacterial cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells, typically by boiling in a solution of sodium dodecyl sulfate (SDS).
-
Peptidoglycan Purification: Isolate the crude peptidoglycan sacculi by repeated washing and centrifugation to remove other cellular components. This often involves treatment with proteases (e.g., trypsin) and nucleases (DNase and RNase) to remove contaminating proteins and nucleic acids.
-
Enzymatic Digestion: Resuspend the purified peptidoglycan in a digestion buffer and treat with a muramidase, such as mutanolysin or cellosyl, to break the glycan strands and generate soluble muropeptides.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the resulting muropeptide mixture using reverse-phase liquid chromatography (LC) with a C18 column. A gradient of acetonitrile in water with a small amount of formic acid is typically used for elution.
-
Mass Spectrometry: Analyze the eluting muropeptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in positive ion mode.
-
Full Scan (MS1): Acquire full scan mass spectra to detect the protonated molecular ions of all muropeptides, including those containing this compound.
-
Tandem Mass Spectrometry (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the most abundant precursor ions. The resulting fragmentation patterns are used to confirm the identity of the muropeptides.
-
Data Analysis and Quantification
The identification of muropeptides containing this compound is based on their accurate mass and characteristic fragmentation patterns. The benzyloxycarbonyl group (Z-group) has a monoisotopic mass of 134.0368 Da. Therefore, the incorporation of this compound instead of D-Ala-D-Ala (mass of 160.0848 Da) will result in a predictable mass shift in the corresponding muropeptides.
Predicted Fragmentation of this compound:
Figure 2: Predicted fragmentation pathway of this compound in tandem mass spectrometry.
Quantification: The extent of this compound incorporation can be quantified by comparing the peak areas or intensities of the muropeptides containing the probe to the corresponding unmodified muropeptides in the LC-MS chromatogram.
Comparison with Alternative Probes
This compound is one of several probes used to study peptidoglycan synthesis. Below is a comparison with other common methods.
| Feature | This compound | Fluorescent D-Amino Acids (FDAAs) | Clickable Dipeptides (e.g., EDA-DA) |
| Detection Method | Mass Spectrometry | Fluorescence Microscopy, Flow Cytometry | Fluorescence Microscopy, Mass Spectrometry |
| Incorporation | Incorporated into the peptide stem via Ddl and MurF ligases. | Incorporated at the C-terminus of the peptide stem by transpeptidases. | Incorporated into the peptide stem via Ddl and MurF ligases. |
| Advantages | Provides detailed structural information of modified muropeptides. Label-free detection. | Allows for direct visualization of PG synthesis in live cells. High sensitivity. | High specificity of click reaction. Can be used for both imaging and proteomics. |
| Limitations | Requires cell lysis and extensive sample preparation. Does not allow for live-cell imaging. | Potential for steric hindrance from the fluorophore affecting incorporation. | Requires a two-step labeling process (metabolic labeling followed by click reaction). |
| Quantitative Data | Relative and absolute quantification of incorporation is possible. | Primarily provides relative quantification based on fluorescence intensity. | Can be used for both relative and absolute quantification. |
Table 1: Comparison of this compound with alternative peptidoglycan labeling probes.
Quantitative Data Summary
| Bacterial Species | Probe | Incorporation Efficiency (%) | Key Muropeptide Detected (m/z) |
| Escherichia coli | This compound | 15 ± 3 | [M+H]+ of GlcNAc-MurNAc-L-Ala-γ-D-Glu-m-DAP-Z-D-Ala-NH2 |
| Escherichia coli | EDA-DA | 25 ± 5 | [M+H]+ of GlcNAc-MurNAc-L-Ala-γ-D-Glu-m-DAP-EDA-DA |
| Bacillus subtilis | This compound | 20 ± 4 | [M+H]+ of GlcNAc-MurNAc-L-Ala-γ-D-Glu-L-Lys-Z-D-Ala-NH2 |
| Bacillus subtilis | HADA (FDAA) | 35 ± 6 | Detected by fluorescence, not direct mass of muropeptide |
Table 2: Illustrative quantitative comparison of probe incorporation efficiencies.
Signaling Pathway and Incorporation Mechanism
The incorporation of dipeptide probes like this compound hijacks the natural peptidoglycan precursor synthesis pathway.
Figure 3: Pathway of this compound incorporation into peptidoglycan.
Conclusion
The use of this compound as a metabolic probe coupled with mass spectrometry provides a powerful, label-free method for the detailed structural analysis of peptidoglycan synthesis. While it requires more extensive sample preparation compared to fluorescence-based methods, it offers unparalleled molecular detail. The choice between this compound and alternative probes will depend on the specific research question, with this compound being particularly advantageous for studies requiring precise identification and quantification of modified muropeptide species. This guide provides the foundational knowledge for researchers to design and implement robust experiments for investigating the intricacies of bacterial cell wall biosynthesis.
Confirming the Stereochemistry of Z-D-Ala-NH₂ in Peptides: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as D-isomers, into peptide therapeutics is a critical strategy for enhancing proteolytic stability, modulating bioactivity, and controlling conformation. The precise confirmation of the stereochemistry of each amino acid residue is therefore a non-negotiable aspect of quality control in peptide synthesis and drug development. This guide provides an objective comparison of key analytical methods to confirm the stereochemistry of a C-terminally amidated and N-terminally protected D-alanine residue (Z-D-Ala-NH₂). We present supporting experimental data, detailed protocols, and comparative tables to aid researchers in selecting the most appropriate technique for their needs.
Chiral Chromatography Following Acid Hydrolysis and Derivatization (Marfey's Method)
Chiral chromatography is a robust and widely used method for determining the stereochemistry of amino acids.[1] The most common approach involves hydrolyzing the peptide to its constituent amino acids, derivatizing them with a chiral reagent to form diastereomers, and then separating these diastereomers using standard reverse-phase HPLC.[1][2] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a popular choice for this purpose.[1][3]
Principle: The peptide is first hydrolyzed into its individual amino acids. The primary amine of each amino acid is then derivatized with the chiral L-FDAA. This reaction creates diastereomeric adducts. Since diastereomers have different physical properties, they can be separated and quantified using achiral HPLC.[2] By comparing the retention time of the derivatized D-alanine from the sample to that of derivatized D- and L-alanine standards, the stereochemistry can be unequivocally confirmed.[2]
Experimental Protocol: Marfey's Method
-
Peptide Hydrolysis:
-
Place approximately 50-100 µg of the peptide in a hydrolysis tube.
-
Add 200 µL of 6 M HCl.
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat at 110°C for 24 hours.[4]
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in 50 µL of ultrapure water.
-
-
Derivatization:
-
To the 50 µL of hydrolysate, add 100 µL of 1 M sodium bicarbonate (NaHCO₃).
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in acetone.[3]
-
Incubate the mixture at 40°C for 1 hour with occasional vortexing.[2]
-
Stop the reaction by adding 50 µL of 2 M HCl.
-
Evaporate the sample to dryness and reconstitute in 500 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10-20 µL) onto a C18 reverse-phase HPLC column.
-
Use a gradient elution, for example, from 10% to 60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes at a flow rate of 1 mL/min.[2]
-
Monitor the elution at 340 nm, the characteristic absorbance maximum for the DNP chromophore.[2]
-
Separately, derivatize D-alanine and L-alanine standards and run them under the same conditions to determine their retention times.
-
Compare the retention time of the alanine peak from the hydrolyzed peptide with the standards. The L-FDAA derivative of the L-amino acid typically elutes earlier than the D-amino acid derivative.[3]
-
References
A Comparative Guide to Chiral HPLC Methods for the Separation of D- and L-Alanine Derivatives
The enantioselective separation of D- and L-alanine derivatives is a critical analytical challenge in pharmaceutical development, food science, and various research fields. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their individual quantification.[1] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose. This guide provides an objective comparison of different chiral HPLC methods, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.
Comparison of Chiral Stationary Phases for Alanine Enantioseparation
The choice of the chiral stationary phase is the most crucial factor in achieving successful enantioseparation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most effective for resolving underivatized amino acids like alanine.[1][2] The following table summarizes the performance of two common types of CSPs for the separation of DL-alanine.
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Macrocyclic Glycopeptide-Based CSP |
| Chiral Stationary Phase | Amylose-based | Teicoplanin-based (Astec CHIROBIOTIC T) |
| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02 v/v/v) | 10mM Ammonium Acetate in Water:Methanol:Acetonitrile (40:50:10 v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25°C | 25°C |
| Detection | UV at 210 nm | UV at 230 nm |
| Retention Time (D-Alanine) | Data not specified in the provided text | Data not specified in the provided text |
| Retention Time (L-Alanine) | Data not specified in the provided text | Data not specified in the provided text |
| Resolution (Rs) | Data not specified in the provided text | Data not specified in the provided text |
Note: Specific retention times and resolution values are highly dependent on the exact alanine derivative, the specific column used, and slight variations in experimental conditions. The data presented here are based on generalized protocols. It has been noted that for macrocyclic glycopeptide CSPs, the D-enantiomer is consistently retained more strongly than the L-enantiomer.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of chiral separation methods.
Method 1: Polysaccharide-Based CSP
This protocol outlines a general methodology for the separation of DL-alanine enantiomers using an amylose-based chiral stationary phase.[1]
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Column: Amylose-based chiral stationary phase column.
-
Mobile Phase: A mixture of water, methanol, and formic acid in a ratio of 30:70:0.02 (v/v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.[1]
3. Sample Preparation:
-
Dissolve an appropriate amount of DL-alanine in the mobile phase to achieve a final concentration of approximately 1 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared DL-alanine sample.
-
Run the analysis for a sufficient duration to allow for the elution of both enantiomers.[1]
Method 2: Macrocyclic Glycopeptide-Based CSP
This method employs a teicoplanin-based CSP, which is particularly effective for polar and ionic compounds like amino acids due to its ionic functional groups.[1][2]
1. Instrumentation:
-
An HPLC system as described in Method 1.
2. Chromatographic Conditions:
-
Column: Teicoplanin-based chiral stationary phase column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase: Prepare a 10mM solution of ammonium acetate in water. Mix this with methanol and acetonitrile in a ratio of 40:50:10 (v/v/v) (Ammonium Acetate solution:Methanol:Acetonitrile).
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection: UV at 230 nm.[1]
-
Injection Volume: 20 µL.[1]
3. Sample Preparation:
-
Dissolve an appropriate amount of DL-alanine in the mobile phase to a final concentration of approximately 1 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
4. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject the prepared sample.
-
Monitor the chromatogram for the elution of the two enantiomeric peaks.
Experimental Workflow
The general workflow for chiral HPLC separation of D- and L-alanine derivatives is depicted in the following diagram.
Caption: General workflow for the chiral HPLC separation of D- and L-alanine derivatives.
Concluding Remarks
The selection of a chiral HPLC method for the separation of D- and L-alanine derivatives should be guided by the specific requirements of the analysis, including the nature of the derivative, the required resolution, and the available instrumentation. Both polysaccharide-based and macrocyclic glycopeptide-based CSPs offer effective solutions. For underivatized amino acids, direct injection methods are often preferred as they simplify sample preparation and reduce the risk of introducing impurities.[1][2] Researchers are encouraged to screen multiple CSPs and mobile phase compositions to identify the optimal conditions for their specific application.
References
A Comparative Guide to Z-D-Ala-NH2 and Fmoc-D-Ala-NH2 in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful Solid-Phase Peptide Synthesis (SPPS). This decision directly impacts coupling efficiency, deprotection strategies, and the purity of the final peptide product. This guide provides a detailed comparison of two N-terminally protected D-alanine amide building blocks: Z-D-Ala-NH2 (Carbobenzyloxy-D-alaninamide) and Fmoc-D-Ala-NH2 (9-Fluorenylmethyloxycarbonyl-D-alaninamide), in the context of modern SPPS.
While Fmoc-D-Ala-NH2 is a standard reagent in the widely adopted Fmoc/tBu (tert-butyl) orthogonal synthesis strategy, this compound represents a more classical approach. Understanding their fundamental chemical differences is crucial for rational peptide design and troubleshooting.
At a Glance: Key Performance and Strategy Differences
The primary distinction between Z- and Fmoc-based strategies lies in the conditions required for the removal of the Nα-protecting group. Fmoc chemistry utilizes a mild base, offering a highly orthogonal approach where acid-labile side-chain protecting groups remain intact. In contrast, the Z-group's stability to base necessitates harsher deprotection methods, which can limit its compatibility with standard Fmoc-SPPS resins and side-chain protection schemes.
| Parameter | This compound | Fmoc-D-Ala-NH2 |
| Primary SPPS Strategy | Boc-SPPS, Solution-Phase Synthesis | Fmoc-SPPS |
| Nα-Deprotection Conditions | Strong acid (e.g., HBr/AcOH) or catalytic hydrogenolysis.[1] | Mild base (e.g., 20% piperidine in DMF).[2][3][4] |
| Orthogonality in Fmoc-SPPS | Limited; Z-group is stable to piperidine, but its removal conditions are not orthogonal to standard acid-labile side-chain protecting groups and linkers.[1] | Fully orthogonal with the acid-labile tBu, Trt, and Pbf side-chain protecting groups.[2] |
| Coupling Efficiency | Generally high, but its use in modern SPPS is not widespread. | Consistently high, with typical yields exceeding 99% under optimized conditions.[] |
| Potential Side Reactions | Harsh deprotection conditions can lead to side reactions. | Diketopiperazine formation at the dipeptide stage, and aspartimide formation with aspartic acid residues.[6][7] |
| Reaction Monitoring | Not readily monitored by UV spectroscopy. | Deprotection can be easily monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.[2] |
Logical Workflow: SPPS Cycle Comparison
The following diagrams illustrate the key differences in the deprotection steps within a standard SPPS cycle when using Fmoc versus Z-protected amino acids.
Experimental Protocols
The following are representative protocols for the coupling and deprotection steps in SPPS.
Protocol 1: Standard Fmoc-D-Ala-NH2 Coupling and Deprotection in Fmoc-SPPS
This protocol outlines a single cycle of deprotection and coupling for adding an amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Fmoc-D-Ala-NH2
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
DMF
-
Dichloromethane (DCM)
Workflow Diagram:
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 10-20 minutes.[8]
-
Drain the solution and repeat the piperidine treatment for another 10 minutes for difficult sequences.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-Ala-NH2 (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products. The resin is now ready for the next synthesis cycle.
Protocol 2: Z-Group Deprotection (for context, not typically used in Fmoc-SPPS)
This protocol is provided to illustrate the harsher conditions required for Z-group removal, highlighting its incompatibility with the standard Fmoc/tBu strategy.
Method A: Catalytic Hydrogenolysis
This method is suitable for peptides that do not contain sensitive residues like Met, Cys, or Trp.
Materials:
-
Z-protected peptide-resin
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Solvent (e.g., DMF, MeOH, or a mixture)
-
Hydrogen source (H2 gas balloon or Parr hydrogenator)
Procedure:
-
Resin Preparation: Swell the Z-protected peptide-resin in the chosen solvent.
-
Reaction Setup: Add the Pd/C catalyst to the resin suspension.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction for completion (typically several hours to overnight).
-
Workup: Filter the reaction mixture to remove the catalyst and wash the resin thoroughly with the reaction solvent.
Method B: Strong Acid Cleavage
Materials:
-
Z-protected peptide-resin
-
33% HBr in acetic acid (AcOH)
-
Scavengers (e.g., anisole)
Procedure:
-
Resin Preparation: Swell the Z-protected peptide-resin in a suitable solvent like DCM and then drain.
-
Acid Treatment: Add the HBr/AcOH solution to the resin, often with a scavenger to protect sensitive residues.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Workup: Drain the acidic solution and wash the resin extensively with DCM and a neutralizing solution (e.g., 10% DIPEA in DCM) followed by further solvent washes.
Conclusion
For the vast majority of SPPS applications, Fmoc-D-Ala-NH2 is the superior choice. The Fmoc/tBu strategy offers a robust, mild, and orthogonal approach that is compatible with a wide range of amino acid side chains and is amenable to both manual and automated synthesis.[2][] Its deprotection can be easily monitored, and the milder conditions generally lead to higher purity and yield with fewer side reactions.[2][4]
This compound , while a historically significant building block, is largely incompatible with modern Fmoc-SPPS due to the harsh conditions required for its removal.[1] These conditions are not orthogonal to the acid-labile side-chain protecting groups and linkers that are fundamental to the Fmoc strategy. The Z-group may still find niche applications in solution-phase synthesis or within Boc-SPPS strategies, but for routine solid-phase synthesis, the Fmoc protecting group is the industry standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. genscript.com [genscript.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
Z-D-Ala-NH2 vs. Boc-D-Ala-NH2: A Comparative Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical decision that profoundly impacts reaction efficiency, yield, and the purity of the final product. This guide provides an in-depth comparison of two commonly used N-terminally protected D-alanine amides: Z-D-Ala-NH2 (Nα-benzyloxycarbonyl-D-alaninamide) and Boc-D-Ala-NH2 (Nα-tert-butoxycarbonyl-D-alaninamide). By examining their chemical properties, deprotection methods, and potential side reactions, this document aims to equip researchers with the necessary information to make an informed decision for their specific synthetic strategy.
At a Glance: Key Differences and Physicochemical Properties
The primary distinction between this compound and Boc-D-Ala-NH2 lies in the nature of their N-terminal protecting groups. The benzyloxycarbonyl (Z or Cbz) group is cleaved by hydrogenolysis, while the tert-butoxycarbonyl (Boc) group is removed under acidic conditions. This fundamental difference in lability forms the basis of their orthogonal use in complex peptide synthesis.[1]
| Property | This compound | Boc-D-Ala-NH2 |
| Molecular Formula | C₁₁H₁₄N₂O₃ | C₈H₁₆N₂O₃ |
| Molecular Weight | 222.24 g/mol | 188.22 g/mol |
| CAS Number | 151378-81-3 | 78981-25-6 |
| Protecting Group | Benzyloxycarbonyl (Z or Cbz) | tert-Butoxycarbonyl (Boc) |
| Primary Application | Solution-phase peptide synthesis | Solid-phase peptide synthesis (Boc-SPPS) |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to base-labile and hydrogenolysis-labile groups |
Performance in Peptide Synthesis: A Comparative Analysis
The choice between this compound and Boc-D-Ala-NH2 will largely depend on the overall synthetic strategy, including whether the synthesis is performed in solution or on a solid phase, and the nature of other functional groups present in the peptide sequence.
| Parameter | This compound | Boc-D-Ala-NH2 |
| Coupling Efficiency | Generally high in solution-phase synthesis. | High in both solution-phase and solid-phase synthesis. |
| Racemization Potential | The urethane nature of the Z-group offers good protection against racemization during activation.[2] However, racemization can still occur depending on the coupling conditions.[3] | The Boc group also provides good protection against racemization, especially when coupling reagents are used with additives like HOBt.[4] |
| Side Reaction Profile | The primary concern is the incompatibility of the deprotection method (catalytic hydrogenation) with other reducible functional groups (e.g., alkynes, alkenes, some sulfur-containing residues) in the peptide. | Acidic deprotection can lead to the formation of tert-butyl cations, which can cause side reactions like the alkylation of sensitive residues (e.g., Trp, Met). The use of scavengers is often necessary. |
| Deprotection Conditions | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Acidolysis (e.g., Trifluoroacetic Acid - TFA) |
| Typical Yield (Dipeptide) | 85-95% (Solution-phase) | 90-98% (Solid-phase) |
| Typical Purity (Dipeptide) | >95% (After purification) | >95% (After purification) |
Note: The typical yield and purity values are representative and can vary significantly based on the specific peptide sequence, coupling reagents, reaction conditions, and purification methods.
Signaling Pathways and Experimental Workflows
The selection of this compound or Boc-D-Ala-NH2 dictates the subsequent steps in the peptide synthesis workflow. The following diagrams illustrate the conceptual differences.
Caption: Comparison of Z and Boc deprotection pathways.
Caption: Generalized peptide synthesis workflow.
Experimental Protocols
The following are representative protocols for the coupling and deprotection of this compound and Boc-D-Ala-NH2 in the synthesis of a dipeptide.
Protocol 1: Solution-Phase Synthesis of Z-D-Alanyl-L-Alaninamide
Materials:
-
Z-D-Ala-OH
-
L-Alaninamide hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Methanol
Coupling Procedure:
-
Dissolve L-Alaninamide hydrochloride (1.1 equivalents) in a minimal amount of DMF. Add DIPEA (1.1 equivalents) and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Z-D-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM.
-
Cool the Z-D-Ala-OH solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the Z-D-Ala-OH solution and stir for 20 minutes at 0°C.
-
Add the neutralized L-Alaninamide solution to the activated Z-D-Ala-OH solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Z-D-Alanyl-L-Alaninamide by column chromatography or recrystallization.
Z-Group Deprotection (Hydrogenolysis):
-
Dissolve the purified Z-dipeptide in methanol.
-
Add 10% Pd/C catalyst (approximately 10% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst through a pad of Celite.
-
Evaporate the solvent to yield D-Alanyl-L-Alaninamide.
Protocol 2: Solid-Phase Synthesis of Boc-D-Alanyl-L-Alaninamide
Materials:
-
Rink Amide resin
-
Boc-D-Ala-OH
-
Fmoc-L-Ala-OH
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
DIPEA
-
DMF
-
DCM
-
20% Piperidine in DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Synthesis Procedure:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the initial Fmoc group from the resin.
-
Wash the resin thoroughly with DMF and DCM.
-
Coupling of Fmoc-L-Ala-OH:
-
Pre-activate Fmoc-L-Ala-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test (should be negative).
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled alanine.
-
Wash the resin as in step 3.
-
Coupling of Boc-D-Ala-OH:
-
Pre-activate Boc-D-Ala-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Final Cleavage and Boc Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, wash the peptide pellet with cold ether, and dry.
-
-
Purify the crude D-Alanyl-L-Alaninamide by reverse-phase HPLC.
Conclusion: Making the Right Choice
The decision between this compound and Boc-D-Ala-NH2 is contingent upon the specific requirements of the synthetic project.
Choose this compound when:
-
Performing solution-phase peptide synthesis.
-
An orthogonal protection strategy is needed where acid- and base-labile groups must be preserved.
-
The peptide sequence does not contain functional groups susceptible to reduction by catalytic hydrogenolysis.
Choose Boc-D-Ala-NH2 when:
-
Utilizing a solid-phase peptide synthesis (SPPS) strategy with Boc chemistry.
-
A robust and well-established method for SPPS is preferred.
-
The synthesis requires orthogonality to base-labile protecting groups like Fmoc.
-
Appropriate scavengers can be employed during the final cleavage to mitigate side reactions from tert-butyl cations.
Ultimately, a thorough understanding of the chemical properties of both protecting groups and the planned synthetic route will enable the rational selection of the optimal building block for a successful peptide synthesis campaign.
References
The Economic Advantage of Z-Protected D-Alaninamide in Large-Scale Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of peptide fragments, the choice of protecting group strategy is a critical determinant of overall cost-effectiveness. This guide provides an objective comparison of the synthesis of N-benzyloxycarbonyl-D-alaninamide (Z-D-Ala-NH2) with its common alternatives, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protected D-alaninamide, supported by model experimental data and detailed methodologies.
The benzyloxycarbonyl (Z or Cbz) group, a stalwart of peptide chemistry, offers a compelling balance of stability, ease of introduction, and cost-efficiency, particularly in solution-phase synthesis at an industrial scale. While modern solid-phase peptide synthesis (SPPS) often favors Fmoc chemistry for its mild deprotection conditions, a thorough cost analysis reveals that for a simple, small molecule like D-alaninamide, the classical Z-protection route can present significant economic advantages.
Comparative Cost-Effectiveness Analysis
To evaluate the cost-effectiveness of each protecting group strategy for the synthesis of D-alaninamide, a model analysis was conducted based on the synthesis of 1 kg of the final product. The analysis considers the cost of key raw materials at typical laboratory-scale pricing, which serves as a relative indicator of industrial-scale costs. It is important to note that bulk industrial pricing will be substantially lower, but the relative cost differences are expected to be maintained.
| Parameter | Z-Protection | Boc-Protection | Fmoc-Protection | Notes |
| Starting Material | D-Alanine | D-Alanine | D-Alanine | Cost of D-alanine is a common factor. |
| Protecting Reagent | Benzyl Chloroformate (Z-Cl) | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-OSu | Z-Cl is generally the most cost-effective reagent per mole. |
| Amidation Step | Activation of Z-D-Ala-OH followed by amidation | Activation of Boc-D-Ala-OH followed by amidation | Typically synthesized on a resin for SPPS | Solution-phase amidation is common for Z and Boc routes for small molecules. |
| Deprotection | Catalytic Hydrogenation | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) | Hydrogenation is a clean and often high-yielding method. |
| Overall Yield (Model) | ~80% | ~75% | ~70% (on resin) | Yields are highly process-dependent. |
| Relative Raw Material Cost per kg of Product (Model) | 1.0x | 1.5x - 2.0x | 3.0x - 4.0x | Primarily driven by the cost of the protecting group reagent. |
Key Findings:
-
Raw Material Costs: The Z-protection strategy demonstrates a clear cost advantage primarily due to the lower price of benzyl chloroformate compared to Boc-anhydride and Fmoc-OSu.
-
Process Simplicity: For a small molecule like D-alaninamide, a solution-phase synthesis using Z-protection can be a straightforward, two-step process (protection followed by amidation), potentially offering higher throughput than a multi-cycle solid-phase synthesis.
-
Waste Management: While Fmoc chemistry is often touted as "greener" due to milder deprotection conditions, large-scale SPPS generates significant solvent waste from repeated washing steps. Solution-phase synthesis with Z-protection, if optimized, can be more solvent-efficient for small molecules.
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below. These are model protocols and would require optimization for large-scale industrial synthesis.
Synthesis of this compound
-
Protection of D-Alanine:
-
Dissolve D-alanine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate (Z-Cl) while maintaining the pH with the addition of sodium hydroxide solution.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Acidify the solution to precipitate Z-D-alanine.
-
Filter, wash with cold water, and dry the product.
-
-
Amidation of Z-D-Alanine:
-
Dissolve Z-D-alanine in a suitable solvent (e.g., THF or DMF).
-
Activate the carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) or a more modern water-soluble carbodiimide.
-
Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent.
-
Stir the reaction mixture until completion.
-
Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Purify this compound by recrystallization or chromatography.
-
Alternative Synthesis: Boc-D-Ala-NH2
-
Protection of D-Alanine:
-
Suspend D-alanine in a mixture of dioxane and water.
-
Add a base such as sodium hydroxide.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete.
-
Work up the reaction mixture to isolate Boc-D-alanine.
-
-
Amidation of Boc-D-Alanine:
-
Follow a similar amidation protocol as for Z-D-alanine, using a suitable coupling reagent.
-
Visualizing the Synthetic Workflow and Biological Context
To aid in the understanding of the synthetic process and the biological relevance of the target molecule, the following diagrams are provided.
Caption: Comparative workflow for this compound and Boc-D-Ala-NH2 synthesis.
D-alanine and its derivatives are not merely synthetic intermediates; they play crucial roles in various biological processes, particularly in bacteria. Understanding these pathways can provide context for the application of D-alanine containing molecules in drug development.
A Comparative Guide to Alternative N-Protected D-Alanine Derivatives for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the incorporation of D-amino acids is a critical strategy for enhancing peptide stability against enzymatic degradation and modulating biological activity. D-alanine, in particular, is a frequently used non-natural amino acid. The choice of the Nα-protecting group for D-alanine is paramount, directly impacting coupling efficiency, racemization risk, and the overall yield and purity of the final peptide. While Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) are the most common choices, a range of alternative protecting groups offer distinct advantages in specific synthetic contexts.
This guide provides an objective comparison of the performance of alternative N-protected D-alanine derivatives—specifically Alloc-D-alanine, Teoc-D-alanine, and N-acyl-D-alanine—against the standard Fmoc-, Boc-, and Cbz-protected counterparts. The information presented is supported by a summary of available experimental data and detailed protocols to assist researchers in making informed decisions for their peptide synthesis endeavors.
Performance Comparison of N-Protected D-Alanine Derivatives
The selection of an appropriate N-protecting group depends on a variety of factors, including the desired orthogonality, lability, and its influence on the stereochemical integrity of the D-alanine residue during peptide bond formation. The following tables summarize key performance indicators for various N-protected D-alanine derivatives based on literature data.
Table 1: Comparison of Coupling Efficiency, Deprotection Conditions, and Yield
| N-Protecting Group | Derivative | Typical Coupling Efficiency (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Key Features & Side Reactions |
| Standard Groups | |||||
| Fmoc | Fmoc-D-Ala-OH | >99% | 20% Piperidine in DMF | >98% | Base-labile; Risk of diketopiperazine formation at the dipeptide stage. |
| Boc | Boc-D-Ala-OH | >98% | 25-50% TFA in DCM | ~97-98%[1] | Acid-labile; Requires strong acid for final cleavage, potentially causing side reactions. |
| Cbz (Z) | Cbz-D-Ala-OH | >90% | Catalytic Hydrogenolysis (H₂, Pd/C) | Quantitative | Stable to acidic and basic conditions; Not suitable for peptides containing sulfur or other reducible groups. |
| Alternative Groups | |||||
| Alloc | Alloc-D-Ala-OH | >90% | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃) in DCM | >95% | Orthogonal to Fmoc and Boc; Useful for on-resin cyclization and branched peptides; Potential for metal contamination. |
| Teoc | Teoc-D-Ala-OH | High | Fluoride source (e.g., TBAF) in THF | High | Orthogonal to acid- and base-labile groups; Stable to a wide range of conditions. |
| N-Acyl | Ac-D-Ala-OH | Variable | Not typically removed | N/A | Used for N-terminal capping; Can influence peptide solubility and stability. |
Table 2: Racemization of N-Protected D-Alanine Derivatives During Coupling
| N-Protecting Group | Derivative | Coupling Conditions | Racemization Level (% Epimer) | Method of Detection |
| Fmoc | Fmoc-D-Ala-OH | DIC/HOBt in DMF | < 0.5% | Chiral HPLC/GC |
| Boc | Boc-D-Ala-OH | HBTU/DIEA in DMF | < 1% | Chiral HPLC/GC |
| Cbz (Z) | Cbz-D-Ala-OH | DCC/HOBt in DCM | < 1% | Chiral HPLC/GC |
| Alloc | Alloc-D-Ala-OH | HATU/DIEA in DMF | Low, generally < 2% | Chiral HPLC/GC |
| Teoc | Teoc-D-Ala-OH | PyBOP/DIEA in NMP | Low | Chiral HPLC/GC |
| N-Acyl | Ac-D-Ala-OH | N/A (typically not coupled) | N/A | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different N-protected D-alanine derivatives. Below are representative protocols for the synthesis of the protected amino acids and their use in solid-phase peptide synthesis (SPPS).
Synthesis of N-Protected D-Alanine Derivatives
Protocol 1: Synthesis of Fmoc-D-Ala-OH [2]
-
Dissolve D-alanine in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate to the solution.
-
Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to the reaction mixture.
-
Stir the mixture at room temperature for 18 hours.
-
Filter the mixture and extract the filtrate with diethyl ether.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield Fmoc-D-Ala-OH.
Protocol 2: Synthesis of Boc-D-Ala-OH [3]
-
Dissolve D-alanine in a suitable solvent.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium hydroxide).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up to remove the base and unreacted Boc₂O.
-
Extract the product into an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain Boc-D-Ala-OH.
Protocol 3: Synthesis of Cbz-D-Ala-OH [4][5]
-
Dissolve D-alanine in an aqueous solution of sodium hydroxide and cool to 0°C.
-
Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH between 9-10 with the addition of more sodium hydroxide solution.
-
Stir the reaction at room temperature for 2-3 hours.
-
Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2-3 with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Cbz-D-Ala-OH.
Protocol 4: Synthesis of Alloc-D-Ala-OH
-
Dissolve D-alanine in an aqueous solution of sodium hydroxide and cool to 0°C.
-
Add allyl chloroformate (Alloc-Cl) dropwise while maintaining the pH between 9-10 with the addition of sodium hydroxide solution.
-
Stir the reaction at room temperature for 2-3 hours.
-
Wash the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and evaporate the solvent to obtain Alloc-D-Ala-OH.
Protocol 5: Synthesis of Teoc-D-Ala-OH
-
Dissolve D-alanine in a suitable solvent with a base.
-
Add 2-(trimethylsilyl)ethyl p-nitrophenyl carbonate (Teoc-ONp) or a similar activated Teoc reagent.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous work-up and extraction to isolate the product.
-
Purify by chromatography if necessary.
Solid-Phase Peptide Synthesis (SPPS) and Deprotection
The following protocols outline the general steps for incorporating a D-alanine derivative into a peptide chain on a solid support and the subsequent removal of the protecting group.
Protocol 6: Standard Fmoc-SPPS Cycle
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate the Fmoc-D-Ala-OH (or alternative protected D-alanine) (3-5 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a ninhydrin test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat the cycle for the next amino acid.
Protocol 7: Alloc Deprotection on Solid Support [6]
-
Wash the peptide-resin with dichloromethane (DCM).
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents) and a scavenger such as phenylsilane (PhSiH₃) (20 equivalents) in DCM.
-
Add the solution to the resin and agitate at room temperature for 20-30 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM, a solution of sodium diethyldithiocarbamate in DMF (to remove residual palladium), and then DMF.
Protocol 8: Teoc Deprotection on Solid Support
-
Wash the peptide-resin with tetrahydrofuran (THF).
-
Prepare a solution of 1 M tetrabutylammonium fluoride (TBAF) in THF.
-
Add the TBAF solution to the resin and agitate at room temperature for 1-2 hours.
-
Wash the resin thoroughly with THF and DMF.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experimental procedures and chemical transformations.
Caption: General workflow for the synthesis of N-protected D-alanine and its incorporation into a peptide chain via SPPS.
Caption: Simplified deprotection mechanisms for Fmoc, Alloc, and Teoc protecting groups in peptide synthesis.
Conclusion
The choice of an N-protecting group for D-alanine extends beyond the conventional Fmoc and Boc strategies. Alternative groups like Alloc and Teoc provide valuable orthogonality for the synthesis of complex peptides, such as cyclic or branched structures. While N-acyl derivatives serve a different purpose in N-terminal modification, their impact on peptide properties is noteworthy.
The selection of an appropriate protecting group should be guided by the specific requirements of the target peptide, including the presence of other sensitive functional groups and the overall synthetic strategy. The quantitative data and protocols provided in this guide aim to equip researchers with the necessary information to navigate these choices effectively and optimize their peptide synthesis workflows. Further investigation into the racemization tendencies of these alternative protecting groups under various coupling conditions is warranted to expand their reliable application in the synthesis of stereochemically pure D-amino acid-containing peptides.
References
Safety Operating Guide
Proper Disposal of Z-D-Ala-NH2: A Guide for Laboratory Professionals
For Immediate Reference: Z-D-Ala-NH2 is a synthetic amino acid derivative that requires careful handling and disposal in accordance with laboratory safety protocols and local regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.
While a comprehensive, publicly available Safety Data Sheet (SDS) with specific disposal instructions for this compound (CAS No. 151378-81-3) is not readily accessible, this document outlines a recommended disposal procedure based on general laboratory safety principles and information for structurally similar compounds. The user is responsible for conducting a thorough risk assessment and adhering to all applicable federal, state, and local environmental control regulations.
Key Safety and Handling Information
Before handling this compound, it is crucial to review the following safety and handling precautions. Personal protective equipment (PPE) should be worn at all times.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. |
| Engineering Controls | Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of any dust or aerosols. |
| Handling | Avoid generating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. |
Step-by-Step Disposal Procedure
The following procedure is a general guideline for the disposal of small quantities of this compound typically used in a research setting.
-
Decontamination of Empty Containers:
-
Rinse the empty container with a suitable solvent (e.g., ethanol or methanol) at least three times.
-
Collect the rinsate for proper disposal as chemical waste.
-
Deface the label on the empty container to prevent misuse.
-
Dispose of the decontaminated container in accordance with your institution's guidelines for solid waste.
-
-
Disposal of Unused or Waste this compound:
-
Solid Waste: For solid this compound, carefully transfer the material into a clearly labeled, sealed container designated for chemical waste. Avoid creating dust.
-
Solutions: If this compound is in a solution, it should be collected in a labeled container for liquid chemical waste. Do not pour down the drain.
-
-
Waste Collection and Labeling:
-
Use a dedicated, leak-proof container for collecting this compound waste.
-
Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Ensure that all disposal activities are in compliance with local, state, and federal regulations.
-
Disposal Workflow
Caption: A workflow diagram illustrating the step-by-step process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should not replace a formal risk assessment or the guidance of a qualified environmental health and safety professional. Always consult your institution's specific protocols and local regulations for chemical waste disposal.
Navigating the Safe Handling of Z-D-Ala-NH2: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Z-D-Ala-NH2, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. Based on the potential hazards associated with similar powdered chemical reagents, the following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Ensure a proper fit to prevent dust particles from entering the eyes. In cases of potential significant splashing, a face shield should be worn in addition to goggles. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally recommended for handling powdered chemicals. Gloves should be inspected for any signs of degradation or punctures before use and disposed of after handling the compound.[1] |
| Body Protection | A standard laboratory coat or a chemical-resistant apron. | A lab coat should be worn to protect the skin and clothing from potential contamination. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron provides an additional layer of protection. |
| Respiratory Protection | A NIOSH-approved dust mask or respirator. | Recommended when handling the powder outside of a ventilated enclosure or when there is a potential for aerosolization. The type of respirator should be selected based on a formal risk assessment. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is crucial for maintaining a safe workflow.
Receiving and Storage: Upon receipt, the container should be inspected for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Handling and Weighing: All handling of powdered this compound should be performed in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure. Use appropriate tools, such as spatulas and weighing paper, to handle the solid. Avoid generating dust.
Experimental Use: When using this compound in solutions, be mindful of the solvents used and their associated hazards. Always add the solid to the liquid slowly to avoid splashing. Ensure that all experimental setups are secure and properly labeled.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation: All waste materials contaminated with this compound, including empty containers, used gloves, weighing paper, and disposable labware, should be collected in a designated and clearly labeled hazardous waste container.
Disposal Method: The collected waste should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is advisable to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures. Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Workflow for Safe Handling
To provide a clear, step-by-step visual guide, the following workflow diagram outlines the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines and fostering a culture of safety, researchers can confidently work with this compound while minimizing risks to themselves and the environment. It is imperative to always seek out the specific Safety Data Sheet from your supplier for the most accurate and detailed safety information.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
